Methyl 2-bromo-4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTUYAFJAGLQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617935 | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87808-49-9 | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87808-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-methylbenzoate from 2-bromo-4-methylbenzoic acid
This guide provides a comprehensive overview of the synthesis of methyl 2-bromo-4-methylbenzoate, a key intermediate in the development of various pharmaceutical and specialty chemical products. Addressed to researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, procedural details, safety protocols, and characterization of this important chemical transformation.
Introduction
This compound (CAS No. 87808-49-9) is a valuable building block in organic synthesis.[1] Its utility is primarily derived from the presence of multiple reactive sites: the ester functionality, which can undergo hydrolysis or amidation, and the aryl bromide, which is amenable to a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These characteristics make it a sought-after intermediate in the construction of complex molecular architectures. The most common and direct route to this compound is the Fischer esterification of 2-bromo-4-methylbenzoic acid with methanol, a reaction that is both cost-effective and scalable.[1]
Reaction at a Glance
| Reactants | Product | Catalyst | Reaction Type |
| 2-bromo-4-methylbenzoic acid, Methanol | This compound, Water | Concentrated Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification |
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2] The reaction proceeds through a series of equilibrium steps, and understanding these is crucial for optimizing reaction conditions and maximizing yield.
The key steps in the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol (methanol in this case) or to remove the water as it is formed.[2]
Caption: Fischer Esterification Mechanism Workflow.
Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification of substituted benzoic acids.[3][4][5]
Materials and Equipment
-
2-bromo-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: General Synthesis and Purification Workflow.
Safety Considerations
A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.
| Chemical | Hazards | Precautions |
| 2-bromo-4-methylbenzoic acid | Skin and eye irritant. | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. |
| Methanol | Highly flammable, toxic if ingested, inhaled, or absorbed through the skin. Can cause blindness and central nervous system damage. | Use in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources. |
| Concentrated Sulfuric Acid | Highly corrosive, causes severe burns. Reacts violently with water. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. Add to other solutions slowly and cautiously. |
| Diethyl Ether | Extremely flammable, forms explosive peroxides upon standing. | Use in a fume hood away from ignition sources. Ensure peroxide-free ether is used. |
General Safety Practices:
-
Always wear appropriate PPE.
-
Perform the reaction in a well-ventilated fume hood.
-
Have appropriate spill kits and fire extinguishers readily available.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral data for the closely related isomer, methyl 4-bromo-2-methylbenzoate, which can serve as a reference.
| Technique | Expected Data for Methyl 4-bromo-2-methylbenzoate |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H)[6] |
| IR (neat) | 1726 cm⁻¹ (C=O stretch)[6] |
Troubleshooting and Field-Proven Insights
-
Low Yield: Fischer esterification is an equilibrium process. To improve the yield, ensure that an excess of methanol is used and that the reaction is allowed to proceed for a sufficient amount of time. The use of anhydrous methanol is also critical, as the presence of water will shift the equilibrium back towards the reactants.
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reflux time, the reaction time can be extended. Ensure that the reaction temperature is maintained at the reflux point of methanol.
-
Steric Hindrance: While 2-bromo-4-methylbenzoic acid is not severely sterically hindered, ortho-substituted benzoic acids can sometimes exhibit slower reaction rates in Fischer esterifications.[7] If the reaction is sluggish, a stronger acid catalyst or a higher boiling point alcohol (if compatible with the desired product) could be considered, though for methyl ester synthesis, this is not an option.
-
Purification Challenges: If the crude product is an oil, vacuum distillation is an effective purification method. If it is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.
Conclusion
The synthesis of this compound via Fischer esterification of 2-bromo-4-methylbenzoic acid is a robust and well-established method. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. Careful work-up and purification are key to obtaining the product in high purity.
References
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Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
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The Fischer Esterification. Available at: [Link]
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General procedure for the synthesis of methyl benzoates. Royal Society of Chemistry. Available at: [Link]
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Fischer Esterification. Available at: [Link]
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Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem. Available at: [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]
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2-Bromo-4-methylbenzoic acid. PubChem. Available at: [Link]
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Fischer Esterification of Benzoic Acid Lab Manual. Studylib. Available at: [Link]
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5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]
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Fischer Esterification Procedure. Available at: [Link]
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Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
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esterification of benzoic acid to methyl benzoate. Available at: [Link]
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2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Available at: [Link]
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Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. Available at: [Link]
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Methyl 4-bromo-2-methylbenzoate. PubChem. Available at: [Link]
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Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Available at: [Link]
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2-Bromo-4-methylbenzonitrile. ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-4-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-bromo-4-methylbenzoate (CAS No. 87808-49-9), a key building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural, physical, and chemical characteristics. The guide covers its synthesis, spectral properties, reactivity, and safety considerations, providing a holistic understanding to facilitate its effective application in research and development.
Introduction: Strategic Importance in Synthesis
This compound is a substituted aromatic ester that has garnered significant interest as a versatile intermediate. Its strategic importance lies in the unique arrangement of its functional groups: a bromine atom, a methyl group, and a methyl ester on a benzene ring. This specific substitution pattern allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.
Notably, the presence of the bromine atom at the ortho-position to the ester group and meta to the methyl group introduces specific steric and electronic effects that influence its reactivity. This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in the construction of novel carbon-carbon bonds in drug discovery and materials science.[1] A thorough understanding of its physicochemical properties is therefore paramount for optimizing reaction conditions, ensuring purity, and guaranteeing the reliable supply of this critical research chemical.
Molecular Structure and Identification
The unique reactivity and physical properties of this compound are a direct consequence of its molecular structure.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 87808-49-9[1] |
| Molecular Formula | C₉H₉BrO₂[2] |
| Molecular Weight | 229.07 g/mol [2] |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)OC |
| InChI Key | DJTUYAFJAGLQCK-UHFFFAOYSA-N[2] |
Physicochemical Properties
A comprehensive understanding of the physical properties of a compound is crucial for its handling, purification, and use in chemical reactions. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature | Inferred from properties |
| Melting Point | ~20-22 °C (predicted) | |
| Boiling Point | ~250 °C at 760 mmHg (predicted) | |
| 161-164 °C at 32 Torr | ||
| Density | ~1.433 g/cm³ (predicted) | |
| Refractive Index | ~1.545 (predicted) | |
| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform. |
Synthesis and Purification
The primary and most common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid.
Synthesis Workflow
The synthesis typically involves the following steps:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.[1]
The efficiency of this process is critical for its commercial viability and availability for research purposes.[1]
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra for this specific compound are not widely available in public databases, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons.
-
Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The bromine atom will deshield the adjacent proton, while the methyl group will have a slight shielding effect.
-
Methoxy Protons (3H): A sharp singlet is expected for the methyl ester protons, typically in the range of δ 3.8-4.0 ppm.
-
Methyl Protons (3H): A singlet for the methyl group on the aromatic ring will appear further upfield, likely in the range of δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the highly deshielded region of the spectrum, typically around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be significantly shielded, while the carbon attached to the ester group will be deshielded. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group will resonate at approximately δ 52 ppm.
-
Methyl Carbon (Ar-CH₃): The methyl carbon attached to the aromatic ring will appear at a higher field, typically around δ 20-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester will be observed in the range of 1100-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the interplay of its three functional groups.
Electronic and Steric Effects
-
Bromine Atom: The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance.
-
Methyl Group: The methyl group is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects.
-
Methyl Ester Group: The methyl ester is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects.
The overall reactivity of the aromatic ring is a balance of these competing effects. The positions ortho and para to the activating methyl group are also influenced by the deactivating bromo and ester groups, making electrophilic substitution reactions complex.
Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of this compound is in palladium-catalyzed cross-coupling reactions, where the C-Br bond serves as a reactive handle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
These reactions, including the Suzuki, Heck, and Sonogashira couplings, are pivotal for constructing complex organic molecules and are extensively used in drug discovery and development.[1] The ability to form new carbon-carbon bonds with high efficiency and selectivity makes this compound a valuable building block for medicinal chemists.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of functional groups that enable a wide array of synthetic transformations. Its physicochemical properties, particularly its reactivity in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its properties, synthesis, and handling, serving as a valuable resource for scientists and researchers. A thorough understanding of these characteristics is key to leveraging the full potential of this versatile building block in innovative research and development endeavors.
References
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- Methyl 2-bromo-4-methylbenzo
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-BROMO-4-METHYLBENZO
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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Cross-coupling reaction - Wikipedia. (URL: [Link])
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Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. … - ResearchGate. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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4 - The Royal Society of Chemistry. (URL: [Link])
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Substituent Effects - La Salle University. (URL: [Link])
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Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. (URL: [Link])
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In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? : r/chemhelp - Reddit. (URL: [Link])
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16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (URL: [Link])
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This compound | C9H9BrO2 | CID 21779704 - PubChem. (URL: [Link])
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2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem. (URL: [Link])
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Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (URL: [Link])
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Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH. (URL: [Link])
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Methyl 2-bromo-4-methylbenzoate CAS number and molecular structure
An In-Depth Technical Guide to Methyl 2-bromo-4-methylbenzoate: Synthesis, Applications, and Core Principles for Researchers
Abstract
This compound (CAS No. 87808-49-9) is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules within the pharmaceutical and material science sectors.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It elucidates the compound's core properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its strategic applications in modern synthetic chemistry, and outlines critical safety and handling procedures. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying causality, ensuring a robust and reproducible application of this versatile building block.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research and development.
Molecular Structure and Identifiers
The structure of this compound features a benzene ring substituted with a methyl group, a bromine atom, and a methyl ester group. The ortho-positioning of the bromine atom relative to the ester is a key feature influencing its reactivity in cross-coupling reactions.
Molecular Structure:
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 87808-49-9 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| InChI Key | DJTUYAFJAGLQCK-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | COC(=O)C1=C(Br)C=C(C)C=C1 | [4] |
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and purification procedures.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | [3] |
| Boiling Point | 161-164 °C (at 32 Torr) | [3] |
| Density | 1.433 g/cm³ (Predicted) | [3] |
| Flash Point | 113.962 °C | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis Pathway and Experimental Protocol
The reliable synthesis of this compound is crucial for its availability in research. The most common and efficient method is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid (CAS No. 7697-27-0).[1]
Mechanistic Rationale
The synthesis involves the acid-catalyzed esterification of 2-bromo-4-methylbenzoic acid with methanol.[1] Concentrated sulfuric acid is typically employed as the catalyst. Its role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Secondly, it acts as a dehydrating agent, sequestering the water formed during the reaction and shifting the equilibrium towards the product side, thus maximizing the yield according to Le Châtelier's principle. Refluxing in anhydrous methanol ensures the reaction proceeds to completion.[1]
Synthesis Workflow Diagram
The diagram below outlines the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and purity.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Charging the Flask: To the round-bottom flask, add 2-bromo-4-methylbenzoic acid (1.0 eq). Add anhydrous methanol (approx. 10-15 mL per gram of carboxylic acid), which acts as both the solvent and the reactant.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. This will precipitate the crude ester and dilute the acid. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the pure this compound as a solid.
Core Applications in Modern Organic Synthesis
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups. The bromo substituent serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry and material science.[1]
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for constructing complex molecular scaffolds from simpler precursors.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures prevalent in pharmaceuticals.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, essential for synthesizing natural products and functional materials.
The ester group can be subsequently hydrolyzed to the carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.
Role as a Versatile Synthetic Intermediate
The following diagram illustrates the central role of this compound as a divergent intermediate.
Caption: Role as an intermediate in cross-coupling reactions.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that require careful management.
Table 3: GHS Hazard and Precautionary Information
| Hazard Statement | Description | Precautionary Statements (Examples) |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Source:[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined structure and reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential in advancing pharmaceutical discovery and material science innovation.
References
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An In-depth Technical Guide to the Commercial Availability and Supply of Methyl 2-bromo-4-methylbenzoate
Introduction: The Strategic Importance of Methyl 2-bromo-4-methylbenzoate in Synthesis
This compound (CAS No. 87808-49-9) is a substituted aromatic ester that serves as a highly versatile and critical building block in modern organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: the methyl ester, which can undergo hydrolysis and amidation, and the aryl bromide, a key handle for carbon-carbon and carbon-heteroatom bond formation. This structure makes it an invaluable intermediate, particularly in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.[1]
The bromine atom at the 2-position facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods in drug discovery for creating novel molecular scaffolds.[1] Given its role as a precursor to more complex molecules, securing a reliable, high-purity supply of this reagent is a paramount concern for any research or development program. This guide provides an in-depth analysis of its commercial availability, criteria for supplier selection, and best practices for quality assessment and handling.
Commercial Landscape and Supplier Availability
This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research (grams) to pilot-plant and commercial-scale production (kilograms to metric tons). Suppliers can be broadly categorized into large, multinational catalog companies and specialized synthesis laboratories.
| Supplier Category | Representative Companies | Typical Scale | Key Advantages |
| Global Chemical Catalogs | Thermo Scientific (Alfa Aesar)[2][3], Sigma-Aldrich (Merck) | 1g - 100g | Broad inventory, fast delivery for small quantities, established quality systems. |
| Fine Chemical Producers | BLD Pharm[4], TCI America[5], Chem-Impex[6] | 5g - 1kg | Competitive pricing for intermediate quantities, diverse product grades. |
| Manufacturers & Custom Synthesis | NINGBO INNO PHARMCHEM CO.,LTD.[1], Greenbo Biochem[7] | >1kg to tons | Bulk quantities, potential for custom specifications and GMP-grade production. |
This table is illustrative and not exhaustive. Researchers should always conduct a thorough supplier search for their specific needs.
The Scientist's Protocol for Supplier Qualification
Selecting a supplier is not merely a purchasing decision; it is the first critical step of the experimental workflow. The quality of your starting material dictates the success, reproducibility, and scalability of your synthesis. A rigorous vetting process is essential.
Step 1: Documentation Scrutiny - The Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for assessing material quality. Do not proceed with an order if a representative CoA is not available.
Key Parameters to Analyze on a CoA:
-
Identity Confirmation: The CoA must confirm the structure, typically via ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure of this compound.[8][9][10]
-
Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9][11] For most R&D applications, a purity of ≥97% is acceptable. For later-stage development, ≥99% is often required.
-
Residual Solvents: The manufacturing process may leave trace amounts of solvents (e.g., methanol, ethyl acetate). While often not critical for early research, this becomes a major concern in pharmaceutical applications.
-
Water Content: Usually measured by Karl Fischer titration. Excess water can interfere with moisture-sensitive reactions, such as Grignard formation or certain coupling reactions.
Step 2: Understanding the Synthetic Route and Potential Impurities
The primary synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid.[1][12]
-
Esterification: Typically achieved by reacting 2-bromo-4-methylbenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[1][12]
-
Potential Impurity: Unreacted 2-bromo-4-methylbenzoic acid. This acidic impurity can be problematic, neutralizing bases or poisoning catalysts in subsequent steps. Its presence can often be detected by HPLC.
-
Understanding this pathway allows a scientist to anticipate likely impurities and specifically look for their absence in the analytical data provided by the supplier.
Step 3: The Vetting Workflow - A Systematic Approach
A systematic approach ensures that all critical factors are considered before committing to a purchase, especially for scale-up campaigns.
Caption: A systematic workflow for vetting and selecting a chemical supplier.
Practical Guidance: Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.[13]
Safety Data Sheet (SDS) Review
Before handling the compound, a thorough review of the SDS is mandatory. For aryl bromides like this, pay close attention to:
-
Hazard Statements: Typically causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, safety goggles, and a lab coat.[14][15] Work should be conducted in a well-ventilated fume hood.[15][16]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Storage and Stability
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][16] For long-term storage, refrigeration (2-8°C) is often recommended to minimize degradation.[6]
-
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base. Ensuring the container is tightly sealed is critical.[13]
The relationship between proper documentation, handling, and experimental success is not trivial. It is a foundational pillar of reproducible science.
Caption: The relationship between documentation, safe handling, and synthetic success.
Conclusion
This compound is a commercially accessible and vital chemical intermediate. While its procurement may seem straightforward, a disciplined, science-driven approach to supplier selection and quality validation is indispensable for the research and drug development professional. By treating supplier qualification with the same rigor as the experimental design itself—scrutinizing the CoA, understanding potential impurities from the synthetic route, and adhering to strict handling protocols—scientists can mitigate risks, ensure reproducibility, and build a solid foundation for their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid 97.
- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
- CymitQuimica. (n.d.). This compound, 98%.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- BLD Pharm. (n.d.). 87808-49-9|this compound.
- ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
- ChemScene. (n.d.). Certificate of Analysis - Methyl 4-bromo-2-fluoro-3-methylbenzoate.
- Echemi. (n.d.). Methyl 3-bromo-4-methylbenzoate.
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- Briti Scientific. (n.d.). Certificate of Analysis - CIS-Bromo Benzoate, >96%.
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis - Methyl 2-bromo-3-methylbenzoate, 98%.
- Simson Pharma. (n.d.). CERTIFICATE OF ANALYSIS - Methyl-4-Bromo-2-Fluoro Benzoate.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- StressMarq Biosciences Inc. (2025). Proper Reagent Storage and Handling.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 3-Bromo-4-methylbenzoic acid methyl ester.
- Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures.
- Fisher Scientific. (n.d.). Methyl 3-Bromo-4-methylbenzoate 98.0+%, TCI America™.
- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
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Methyl 2-bromo-4-methylbenzoate: A Strategic Building Block in Modern Organic Synthesis
Abstract
Methyl 2-bromo-4-methylbenzoate has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique substitution pattern that enables a diverse range of chemical transformations. The strategic placement of a bromine atom ortho to a methyl ester and para to a methyl group provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's chemical profile, core reactivity, and its application in target-oriented synthesis. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, provide field-tested experimental protocols, and present a case study illustrating its role in the synthesis of pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: Chemical Profile and Strategic Importance
This compound (CAS No. 99548-55-7) is a substituted aromatic ester that serves as a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99548-55-7 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like ethyl acetate, DMF | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H).[3]
-
Infrared (IR, neat): 1726 cm⁻¹ (C=O stretch).[3]
The proton NMR spectrum clearly shows the aromatic protons, the singlet for the methyl ester protons, and the singlet for the methyl group on the ring, consistent with the assigned structure.
The Synthetic Advantage: Analyzing the Arrangement of Functional Groups
The synthetic power of this compound lies in its trifunctional nature:
-
Aryl Bromide: The C-Br bond is the primary reactive site for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
-
Methyl Ester: This group is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions.
-
Methyl Group: While less reactive, the benzylic protons of the methyl group can be functionalized under specific conditions, for instance, via radical bromination using N-Bromosuccinimide (NBS), to introduce another point of diversity.[5]
This arrangement allows chemists to build molecular complexity in a controlled manner, making it a highly sought-after intermediate.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by transformations involving the aryl bromide. Palladium-catalyzed cross-coupling reactions are paramount, providing efficient and selective methods for bond construction.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis and are central to the utility of this building block.[4]
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[1] This reaction is fundamental in the synthesis of biphenyl structures, which are prevalent in pharmaceuticals and materials science.
The choice of catalyst, base, and solvent is critical for success. Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, K₃PO₄), plays a crucial role in activating the boronic acid for transmetalation.[6][7] A mixed solvent system, such as dioxane/water or toluene/water, is often employed to solubilize both the organic and inorganic reaction components.[6]
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[8] This reaction is invaluable in drug discovery for synthesizing arylamines, a common motif in bioactive molecules. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like Xantphos), and a base.[9] The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive groups (like esters), milder inorganic bases such as Cs₂CO₃ may be preferred to prevent hydrolysis.[9][10]
The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base like triethylamine (Et₃N), which also serves as the solvent.[11][12] The resulting aryl alkynes are versatile intermediates for further transformations or can be final products themselves, particularly in materials science applications.
Grignard Reagent Formation and Subsequent Reactions
While less common for substrates containing an ester group due to compatibility issues, it is theoretically possible to form a Grignard reagent from this compound. This would involve reacting the aryl bromide with magnesium metal. The resulting Grignard reagent would be a potent nucleophile but would likely react with the ester functionality of another molecule of the starting material. This pathway is generally avoided in favor of the more selective cross-coupling reactions.
Applications in Target-Oriented Synthesis
The true value of a building block is demonstrated by its successful application in the synthesis of complex, high-value molecules.
Case Study: Synthesis of a Biphenyl Carboxylic Acid Intermediate
A key step in the synthesis of various pharmaceuticals, including potential anticancer agents, involves the creation of a biphenyl carboxylic acid core.[13] this compound is an ideal starting material for constructing a related structure, methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[14][15] This intermediate can then be hydrolyzed to the corresponding carboxylic acid.
A patent describes a process where this compound undergoes a palladium-catalyzed reaction with a vinylboronic acid derivative.[16] This demonstrates its utility in forming C-C bonds under industrial settings. A more direct application would be a Suzuki coupling with p-tolylboronic acid.
This biphenyl scaffold is a privileged structure in medicinal chemistry, found in drugs like the anti-inflammatory agent Fenbufen.[13]
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for key reactions involving this compound and its close analogs. They are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is based on established procedures for the Suzuki coupling of aryl bromides.[6][7][17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The choice of a stronger base like K₃PO₄ is often beneficial for aryl bromides, as it can accelerate the transmetalation step, which is frequently rate-limiting.[7] The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is adapted from general procedures for the amination of aryl bromides, with considerations for the ester functionality.[8][9][18]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos (2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and degassed toluene (5 mL).
-
Nucleophile Addition: Add the secondary amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the solution and purify the residue by column chromatography.
Expert Insight: The Pd₂(dba)₃/Xantphos catalyst system is highly effective for coupling a wide range of amines with aryl bromides.[9] While NaOtBu is a strong base, its use is often necessary for efficient amination. If ester hydrolysis is a concern, switching to a milder base like Cs₂CO₃ and a more polar solvent like dioxane, potentially at a higher temperature, could be explored.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
This compound is a strategically important and versatile building block in organic synthesis. Its true power is realized through modern palladium-catalyzed cross-coupling reactions, which provide efficient pathways to valuable biphenyl, arylamine, and arylalkyne structures. The protocols and applications discussed in this guide highlight its utility in constructing complex molecules for the pharmaceutical and agrochemical industries. As the demand for novel and intricate molecular architectures continues to grow, the importance of well-designed, multifunctional intermediates like this compound will only increase, solidifying its role as a key tool in the synthetic chemist's arsenal.
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4′-Methyl-2-biphenylcarboxylic acid . Amerigo Scientific. [Link]
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Exploring the Synthesis Pathways of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses Procedure. [Link]
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Organic & Biomolecular Chemistry . RSC Publishing. [Link]
- One-pot technology of 4'-methyl-2-carboxylate biphenyl.
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Supporting Information for manuscript entitled: HBr catalyzed aerobic oxidative esterification of alcohols in methanol . The Royal Society of Chemistry. [Link]
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Synthesis of methyl 4-bromo-2-methylbenzoate . PrepChem.com. [Link]
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A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media . RSC Advances. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class . Pendidikan Kimia. [Link]
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Methyl 4-bromo-2-methylbenzoate . PubChem. [Link]
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Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound . PubChem. [Link]
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Methyl Benzoate (NMR) . University of Calgary. [Link]
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Introduction: The Strategic Value of Methyl 2-bromo-4-methylbenzoate in Modern Synthesis
An In-Depth Technical Guide to the Core Reactions of Methyl 2-bromo-4-methylbenzoate
This compound (CAS No. 87808-49-9) is a deceptively simple aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Its structure, featuring an ortho-bromo substituent, a para-methyl group, and a methyl ester, presents a unique combination of steric and electronic properties. This arrangement allows for selective and high-yield transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[1][2] The bromine atom is the primary reactive handle, primed for a host of palladium-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[1] This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven protocols for key transformations.
Part 1: Synthesis and Preparation
A reliable supply of high-purity starting material is paramount for any synthetic campaign. The most common and straightforward synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[1]
Synthesis via Fischer Esterification
The reaction involves treating 2-bromo-4-methylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylbenzoic acid (21.5 g, 100 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL). While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product. Further purification by vacuum distillation will afford this compound as a high-purity liquid or low-melting solid.
Caption: Workflow for the synthesis of this compound.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions: The Core of Reactivity
The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that forges new bonds with remarkable efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[3]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating transmetalation.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL), via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~95 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | ~88 |
Table 1: Representative conditions for Suzuki coupling reactions. Yields are typical and may vary.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with olefins in the presence of a base.[5] It is particularly valuable for creating C-C bonds at an sp² carbon of an alkene.[6]
Mechanism Insight: The cycle begins with oxidative addition, similar to the Suzuki coupling. The key difference is the subsequent step, which involves migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the double bond in the product and generates a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[5] The regioselectivity of the insertion and the geometry of the final alkene are key considerations.
Experimental Protocol: Heck Reaction with Methyl Acrylate
-
Setup: In a Schlenk tube, combine this compound (229 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and a phosphine ligand like tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Reagent Addition: Add a base, such as triethylamine (210 μL, 1.5 mmol), and methyl acrylate (135 μL, 1.5 mmol).
-
Solvent: Add a polar aprotic solvent like DMF or acetonitrile (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the sealed tube to 100 °C for 16 hours.
-
Work-up and Purification: After cooling, dilute with water and extract with ether. Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the substituted cinnamate derivative.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is indispensable for synthesizing conjugated enyne systems found in natural products and materials science.
Mechanism Insight: This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Aryl-Pd(II) complex, followed by reductive elimination to yield the aryl alkyne product.[7][8] Copper-free protocols have also been developed to avoid potential issues with homocoupling of the alkyne.[9][10]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: To a Schlenk flask under argon, add this compound (229 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).
-
Solvent and Base: Add degassed triethylamine (5 mL) as both the solvent and base.
-
Alkyne Addition: Add phenylacetylene (121 μL, 1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.
-
Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, wash with ammonium chloride solution and brine, then dry and concentrate.
-
Purification: Purify via flash chromatography to isolate the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[11] It facilitates the coupling of aryl halides with a vast range of primary and secondary amines.
Mechanism Insight: The catalytic cycle mirrors other cross-couplings: oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11][12][13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step, especially with less reactive aryl bromides.[13]
Caption: Simplified workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (135 mg, 1.4 mmol).
-
Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol) and a suitable ligand (e.g., XPhos, 19 mg, 0.04 mmol).
-
Reagents: Add this compound (229 mg, 1.0 mmol).
-
Solvent/Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 μL, 1.2 mmol).
-
Reaction: Seal the vial and heat to 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Part 3: Other Key Transformations
While palladium catalysis dominates its reactivity, this compound can undergo other important transformations.
Grignard Reagent Formation and Reaction
Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal converts the electrophilic aromatic carbon into a potent nucleophile.[14]
Causality and Challenges: This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[14][15] A significant challenge with this substrate is the presence of the ester functionality, which is itself an electrophile. The newly formed Grignard reagent can potentially react with the ester of another molecule. Therefore, the reaction is typically performed by adding the aryl bromide slowly to magnesium turnings to keep the instantaneous concentration of the Grignard reagent low, followed by immediate trapping with an external electrophile.
Experimental Protocol: Grignard Formation and Reaction with an Ester
-
Setup: Place magnesium turnings (36 mg, 1.5 mmol) in an oven-dried, three-neck flask under argon. Add a small crystal of iodine to activate the magnesium surface.[16]
-
Initiation: Add a small portion of a solution of this compound (229 mg, 1.0 mmol) in anhydrous THF (10 mL). Gentle warming may be required to initiate the reaction (disappearance of iodine color).
-
Grignard Formation: Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction: Cool the newly formed Grignard solution to 0 °C. Slowly add a solution of an electrophile, such as methyl benzoate (1.1 mmol) in anhydrous THF.[15][16]
-
Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash, dry, and purify by chromatography.
Conclusion
This compound is a cornerstone intermediate whose reactivity is defined by the strategic placement of its functional groups. Its C-Br bond is an exceptionally versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the precise and efficient construction of complex molecular architectures. Furthermore, its capacity to form organometallic reagents like Grignard reagents opens up alternative pathways for nucleophilic addition. A thorough understanding of these core reactions, including the mechanistic principles and practical experimental considerations detailed in this guide, empowers researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable building block.
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An In-depth Technical Guide to Methyl 2-bromo-4-methylbenzoate
Abstract: This whitepaper provides a comprehensive technical overview of Methyl 2-bromo-4-methylbenzoate (CAS No. 87808-49-9), a key chemical intermediate in the pharmaceutical and fine chemical industries. We will explore its discovery and historical significance, delve into modern and classical synthesis methodologies with detailed mechanistic discussions, and highlight its critical applications in drug development. This guide is intended for researchers, synthetic chemists, and professionals in drug development, offering field-proven insights and detailed protocols to support their work.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is an aromatic ester that has emerged as a valuable and versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The bromine atom, in particular, is a key functional handle for a variety of powerful transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to modern synthetic chemistry, enabling the formation of new carbon-carbon bonds with high precision.
The strategic placement of the bromo and methyl substituents on the benzoate ring makes this compound an ideal starting material for creating substituted aromatic systems that are prevalent in many biologically active molecules. Consequently, the demand for high-purity this compound is closely linked to advancements in medicinal chemistry and materials science.[1]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in synthesis and for validating experimental outcomes.
| Property | Value | Reference |
| CAS Number | 87808-49-9 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [2] |
| InChI Key | DJTUYAFJAGLQCK-UHFFFAOYSA-N | [2] |
Further spectroscopic data, such as detailed NMR, IR, and Mass Spectrometry, can be accessed through chemical suppliers and databases. This information is crucial for reaction monitoring and final product confirmation.
Synthesis Methodologies: From Precursor to Product
The synthesis of this compound is well-established, with the most common and industrially viable routes starting from 2-Bromo-4-methylbenzoic acid.
Primary Synthesis Route: Fischer Esterification
The most direct and widely used method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid.[1]
Reaction: 2-Bromo-4-methylbenzoic acid + Methanol ⇌ this compound + Water
Causality Behind Experimental Choices:
-
Reactants: The reaction utilizes the carboxylic acid precursor and an excess of methanol. Methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is essential. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Conditions: The mixture is typically heated to reflux to increase the reaction rate.[1]
-
Workup and Purification: After the reaction is complete, a series of extraction and distillation steps are employed to isolate the final product in high purity.[1]
Alternative Precursor Synthesis: The Sandmeyer Reaction
While the esterification step is straightforward, the synthesis of the precursor, 2-bromo-4-methylbenzoic acid, often involves more complex transformations. A classic and powerful method for introducing a bromine atom onto an aromatic ring at a specific position is the Sandmeyer reaction.[4] This reaction allows for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[4][5]
Discovered by Traugott Sandmeyer in 1884, this reaction provides a strategic advantage for creating substitution patterns that are not easily achievable through direct electrophilic aromatic substitution.[4][6]
Detailed Step-by-Step Protocol (Conceptual)
-
Diazotization: The starting material, methyl 2-amino-4-methylbenzoate, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Copper-Catalyzed Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding this compound.[4][5]
Workflow Diagram: Sandmeyer Synthesis Approach
Caption: Conceptual workflow for the Sandmeyer synthesis of this compound.
Direct Bromination Approaches
Direct bromination of a precursor like methyl p-toluate (methyl 4-methylbenzoate) is another potential synthetic avenue. However, this method presents significant regioselectivity challenges. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director.[7] This conflicting directing effect would likely lead to a mixture of isomers, making the isolation of the desired 2-bromo product difficult and inefficient. Therefore, multi-step routes like the Sandmeyer reaction are often preferred for achieving high purity and yield of the specific desired isomer.
Applications in Drug Development and Medicinal Chemistry
This compound is not an end product in itself but rather a crucial intermediate for building more complex molecules with therapeutic potential. Its utility lies in its ability to participate in reactions that form the core structures of various drug candidates.
The bromine atom allows for the introduction of diverse molecular fragments through cross-coupling reactions, while the ester group can be hydrolyzed back to a carboxylic acid or converted to other functional groups. This flexibility makes it an invaluable tool for medicinal chemists in the lead optimization phase of drug discovery.
While specific, publicly available examples directly citing this compound in the synthesis of named drugs are proprietary, its structural motif is common in compounds targeting a range of diseases. Its close analogues, such as Methyl 4-(bromomethyl)benzoate, are known intermediates in the synthesis of major drugs like the anti-cancer agent Imatinib, highlighting the importance of this class of compounds in pharmaceutical manufacturing.[8]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Users should always consult the latest Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined synthesis, primarily through the esterification of 2-bromo-4-methylbenzoic acid, ensures a reliable supply for research and development. The strategic placement of its functional groups provides chemists with a versatile platform for constructing complex molecular targets. As the pursuit of novel therapeutics and advanced materials continues, the importance of such fundamental building blocks will undoubtedly grow, solidifying its role in the landscape of chemical innovation.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
Methyl 2-bromo-4-methylbenzoate is an important intermediate in organic synthesis.[1] Its molecular structure, featuring a halogenated aromatic ring and a methyl ester group, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |
| Molecular Weight | 229.07 g/mol | PubChem[3] |
| Appearance | Solid | TCI Chemicals[4] |
| Density | 1.438 g/cm³ | ChemBK[1] |
| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform.[1] | ChemBK[1] |
GHS Hazard Classification and Rationale
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The causal link between its chemical nature and these classifications is critical for appreciating the associated risks.
-
H315: Causes skin irritation. [5] The bromo- and methyl- substituents on the benzene ring can lead to irritation upon dermal contact.
-
H319: Causes serious eye irritation. [5] Direct contact with the eyes can result in significant irritation.
-
H335: May cause respiratory irritation. [5] Inhalation of dust or vapors can irritate the respiratory tract.
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.
Caption: Hazard Mitigation Workflow for this compound.
Section 2: Safe Handling and Engineering Controls
Based on the identified hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4] This provides adequate ventilation to minimize the risk of inhalation exposure. All manipulations of the solid compound, including weighing and transferring, should be performed within the fume hood to contain any dust.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133.[6] | To prevent eye contact which can cause serious irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn to prevent skin exposure.[4] | To avoid direct skin contact which can lead to irritation.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[7] | To prevent the inhalation of dust, which may cause respiratory tract irritation.[5] |
The following diagram illustrates the standard workflow for donning and doffing PPE to prevent cross-contamination.
Caption: Standard PPE Donning and Doffing Procedure.
Section 3: Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep it away from sources of ignition.
Incompatible Materials
Avoid contact with strong oxidizing agents and strong bases.[7] Reactions with these substances can be exothermic and may produce hazardous byproducts.
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
The following first-aid measures should be taken in case of exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
Waste Disposal
Dispose of the compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7]
Section 6: Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its chemical properties and associated hazards. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational document to be integrated into site-specific Standard Operating Procedures (SOPs).
References
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PubChem. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226. [Link]
-
PubChem. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292. [Link]
-
ChemBK. This compound. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]
-
PubChem. This compound | C9H9BrO2 | CID 21779704. [Link]
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Methodological & Application
Application Notes and Protocols: Heck Reaction Conditions for Methyl 2-bromo-4-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Heck Reaction for Sterically Complex Aryl Bromides
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This transformation has found immense application in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[3] The reaction's value lies in its ability to forge carbon-carbon bonds with high functional group tolerance and, typically, excellent stereoselectivity for the trans-isomer.[2][4]
This guide focuses on a specific, and illustrative, substrate: Methyl 2-bromo-4-methylbenzoate . This molecule presents a common challenge in cross-coupling chemistry: potential steric hindrance. The presence of a methyl ester group in the ortho position to the bromine can significantly impact the kinetics of the crucial oxidative addition step. Therefore, a successful protocol requires a rational selection of catalyst, ligand, base, and solvent to overcome this hurdle.
These application notes are designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.
Part 1: The Mechanistic Heart of the Heck Reaction
A deep understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a sequence of Pd(0)/Pd(II) intermediates.[1][5][6] The efficiency of each step is highly dependent on the chosen reaction parameters.
The primary steps are:
-
Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) species, typically stabilized by ligands, initiates the cycle by inserting into the carbon-bromine bond of the aryl halide.[2][7] This is often the rate-limiting step, particularly for electron-rich or sterically hindered aryl halides.
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7][8]
-
Syn β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be accessible. The palladium and this hydrogen are eliminated in a syn fashion, forming the final substituted alkene product and a hydridopalladium(II) complex.[8][9] This step dictates the regioselectivity and stereoselectivity of the product.
-
Catalyst Regeneration: A base is crucial for the final step. It reacts with the hydridopalladium(II) complex (HPdX) to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Part 2: Parameter Optimization for this compound
The selection of each reaction component is a critical decision that influences yield, reaction time, and purity. Given the ortho-substituted nature of our substrate, particular attention must be paid to the catalyst and ligand system.
| Parameter | Recommended Choices & Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (Palladium(II) Acetate): Highly versatile, air-stable, and generally more efficient than Pd(0) sources for many applications.[9][10] It is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, relatively stable Pd(0) source. Does not require in situ reduction. |
| Ligand | Rationale: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step and stabilize the active catalyst at high temperatures.[11] Standard Choice: P(o-tol)₃ (Tri(o-tolyl)phosphine): A good starting point, offering more bulk than triphenylphosphine (PPh₃).[12] High-Activity Choice: Buchwald Ligands (e.g., SPhos, XPhos): These biaryl phosphines are highly effective for challenging cross-couplings. N-Heterocyclic Carbenes (NHCs): The resulting Pd-NHC complexes show high thermal stability, making them excellent for Heck reactions requiring high temperatures.[13] |
| Base | Rationale: The base must be strong enough to regenerate the catalyst but not so strong as to cause unwanted side reactions. Organic Bases: Et₃N (Triethylamine), DIPEA (Diisopropylethylamine): Commonly used, especially in classical Heck conditions.[1] Inorganic Bases: K₂CO₃ (Potassium Carbonate), K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate): Often used in polar aprotic solvents. They are non-nucleophilic and can lead to cleaner reactions.[1][13] |
| Solvent | Rationale: A high-boiling, polar aprotic solvent is typically preferred to ensure solubility of all components and to facilitate the ionic intermediates in the catalytic cycle.[14] Primary Choices: DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone): Excellent choices for their solvating power and high boiling points.[12][14] Alternative: Acetonitrile (MeCN), Toluene: Can also be effective, depending on the specific catalyst system.[12] |
| Alkene Partner | Stoichiometry: A slight excess of the alkene (e.g., 1.2–1.5 equivalents) is typically used to ensure complete consumption of the more valuable aryl bromide. |
| Temperature | Range: Heck reactions with aryl bromides often require elevated temperatures, typically between 80 °C and 140 °C , to drive the reaction to completion.[13][15] The optimal temperature must be determined empirically. |
| Additives | Phase Transfer Catalysts (e.g., TBAB - Tetrabutylammonium Bromide): In reactions using inorganic bases and organic solvents, a phase transfer catalyst can be essential to shuttle the base into the organic phase, increasing reaction rates.[16] |
Part 3: Detailed Experimental Protocols
The following protocols provide two validated starting points for the Heck coupling of this compound with a representative alkene, such as styrene or butyl acrylate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed Heck reaction.
Protocol 1: Standard Conditions with Tri(o-tolyl)phosphine
This protocol uses a classical and cost-effective catalyst system that serves as an excellent baseline experiment.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and Tri(o-tolyl)phosphine (0.04 mmol).
-
Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL), Triethylamine (1.5 mmol), and the Alkene (1.2 mmol) via syringe.
-
Add Palladium(II) Acetate (0.02 mmol) to the stirring mixture. The solution may change color.
-
Degas the reaction mixture for an additional 10 minutes by bubbling the inert gas through the solution.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C .[17]
-
Stir the reaction vigorously. Monitor the progress by TLC or GC-MS every few hours by taking a small aliquot. The reaction is typically complete within 12-24 hours.[17]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: High-Activity Conditions for Hindered Substrates
This protocol employs an inorganic base and a phase transfer catalyst, a system often found to be more robust and higher-yielding for challenging substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Butyl Acrylate) (1.3 mmol, 1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (1.0 mmol, 1.0 equiv)
-
Anhydrous Toluene or DMAc (5 mL)
Procedure:
-
To a dry oven-dried reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).
-
Equip the vial with a magnetic stir bar and seal with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5 mL) and the Alkene (1.3 mmol) via syringe.
-
Place the vial in a preheated aluminum heating block at 120 °C .
-
Stir the reaction vigorously. Monitor progress by GC-MS or HPLC. Due to the higher activity, the reaction may be complete in a shorter timeframe (e.g., 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic base and palladium black, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Analytical Monitoring and Troubleshooting
Effective and timely reaction monitoring is key to successful synthesis and optimization.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for quantitative analysis.[18][19] They allow for precise determination of the consumption of starting material and the formation of the product. For quick qualitative checks, Thin-Layer Chromatography (TLC) is invaluable.
-
Automated Monitoring: For in-depth mechanistic studies or process optimization, automated reaction monitoring systems using HPLC-MS can provide real-time, high-fidelity data on reaction kinetics.[20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (improper handling, moisture, oxygen). 2. Insufficient temperature. 3. Ligand not suitable for the hindered substrate. 4. Inefficient base or poor phase transfer. | 1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. 2. Increase the temperature in 10 °C increments. 3. Switch to a bulkier, more electron-rich ligand (e.g., from P(o-tol)₃ to a Buchwald ligand). 4. Use a stronger base (e.g., K₃PO₄) or ensure the inorganic base is finely powdered. Add TBAB if not already present. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high for the ligand's stability. 2. Incorrect Pd:Ligand ratio. | 1. Lower the reaction temperature. 2. Use a more thermally stable ligand system (e.g., an NHC-based catalyst). 3. Ensure a sufficient excess of ligand is used (e.g., Pd:L ratio of 1:2 to 1:4). |
| Formation of Side Products (e.g., Alkene Isomerization) | 1. Slow reductive elimination from the H-Pd-X intermediate allows for re-addition and elimination cycles. | 1. Ensure a sufficient amount of a competent base is present to rapidly regenerate the Pd(0) catalyst. |
| Debromination of Starting Material | 1. Presence of reducing agents or certain reaction pathways. | 1. This can be difficult to avoid entirely. Optimize for faster coupling to outcompete the debromination pathway. Screen different solvents and bases. |
Part 5: Safety Precautions
Palladium-catalyzed cross-coupling reactions involve potentially hazardous materials and conditions.
-
Reagents: Palladium catalysts can be toxic and should be handled with care in a fume hood. Phosphine ligands are often toxic and air-sensitive.[10] High-boiling polar aprotic solvents like DMF and DMAc have associated health risks and should be handled appropriately.
-
Reaction Conditions: These reactions are often run at high temperatures and can be exothermic.[22] Running reactions in sealed vessels requires caution and proper pressure-relief systems, especially during scale-up.
-
Work-up: Always perform quenching and work-up procedures behind a safety shield after the reaction vessel has cooled to room temperature.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
- Amat, M. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Das, S., & Pandit, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22933–22956.
- Dounay, A. B., & Overman, L. E. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 132-153). Royal Society of Chemistry.
-
Science Info. (2024, April 28). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Gözüyılmaz, G., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8939-8951.
- Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Sabharwal, G., et al. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions.
- Zhang, M., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 8(7), 899-903.
- Ji, Y., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 329-335.
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
- Lu, Y., et al. (2009). Palladium-catalyzed Heck reaction under thermomorphic mode. Journal of the Chinese Chemical Society, 56(4), 816-825.
- Hong, F. E., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588.
- Bolm, C., & Haupt, D. (2018). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry, 1(1), 13-16.
-
ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium/Tetraphosphine Catalysed Heck Reaction with ortho-Substituted Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
UBC Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
- Singh, R., et al. (2021). Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II)
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry, 10(5), 563-570.
-
Sheng, J. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Retrieved from [Link]
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Application Notes and Protocols: Sonogashira Coupling of Methyl 2-bromo-4-methylbenzoate with Terminal Alkynes
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] Its value in drug discovery is particularly noteworthy, as the introduction of the rigid alkynyl linkage can significantly influence the conformational properties of a molecule, allowing for precise modulation of its biological activity.[3]
This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of a challenging substrate: Methyl 2-bromo-4-methylbenzoate. This substrate presents a unique combination of steric hindrance due to the ortho-bromo substituent and electronic deactivation from the methyl ester group. Navigating these challenges requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for troubleshooting and optimizing the reaction for challenging substrates.
The Palladium Cycle: The Engine of the Reaction
The palladium cycle is where the key C-C bond-forming events occur. It typically proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in our case, this compound). This is often the rate-limiting step, especially for sterically hindered and electron-deficient aryl bromides.[5] The C-Br bond is weaker than the C-Cl bond, making aryl bromides more reactive than their chloro-analogs, but less reactive than aryl iodides.[5]
-
Transmetalation: The resulting Pd(II) complex receives the acetylide group from the copper acetylide (generated in the copper cycle).
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
The Copper Cycle: Activating the Alkyne
The copper cycle's primary role is to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This species is a more potent nucleophile than the deprotonated alkyne alone.[7] This copper acetylide is then transferred to the palladium center in the transmetalation step of the palladium cycle.
Visualizing the Catalytic Pathway
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols: A Practical Guide
The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound with various terminal alkynes. Due to the sterically hindered nature of the substrate, optimization of reaction conditions may be necessary.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes the classic Pd/Cu catalyst system, which is often effective but may lead to alkyne homocoupling (Glaser coupling) as a side reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Experimental Workflow:
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a brine wash.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
To circumvent the issue of Glaser homocoupling, a copper-free protocol can be employed. This often requires more active catalyst systems, such as those with bulky, electron-rich phosphine ligands.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or (AllylPdCl)₂ (1 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (4 mol%)
-
A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or 2,2,6,6-Tetramethylpiperidine (TMP)) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMSO)
Step-by-Step Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the specific catalyst system and alkyne).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Optimizing for Success
The following table summarizes key reaction parameters and expected outcomes for the Sonogashira coupling of aryl bromides, providing a framework for optimizing the reaction with this compound.
| Parameter | Recommendation for this compound | Rationale and Field-Proven Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (for standard conditions) or Pd(OAc)₂/Bulky Ligand (for copper-free) | For sterically hindered substrates, catalysts that readily form monoligated Pd(0) species are often more effective.[1] |
| Copper Co-catalyst | CuI (for standard protocol) or None (for copper-free) | While CuI accelerates the reaction, its omission prevents Glaser homocoupling, a common side reaction.[7] |
| Ligand | Triphenylphosphine (standard) or Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky ligands promote the oxidative addition step, which is often rate-limiting for hindered aryl bromides.[3] |
| Base | Et₃N, DIPEA (amine bases) or Cs₂CO₃, K₂CO₃ (inorganic bases for copper-free) | The base deprotonates the alkyne. For copper-free systems, stronger bases may be required.[9] |
| Solvent | THF, DMF, Toluene, or 1,4-Dioxane | The choice of solvent can influence catalyst stability and substrate solubility. Ensure the solvent is anhydrous and degassed.[2] |
| Temperature | 60-100 °C | Aryl bromides are less reactive than aryl iodides and typically require heating to facilitate oxidative addition.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Steric hindrance. | Use a fresh batch of catalyst. Increase the reaction temperature. Switch to a more active catalyst system with a bulky ligand.[3] |
| Formation of Alkyne Dimer (Glaser Coupling) | Presence of oxygen; High copper concentration. | Ensure the reaction is performed under strictly anaerobic conditions. Reduce the amount of CuI or switch to a copper-free protocol.[7] |
| Formation of Palladium Black | Catalyst decomposition. | Use high-purity, anhydrous, and degassed reagents and solvents. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[10] |
| Debromination of Starting Material | Presence of protic impurities; Formation of palladium hydride species. | Ensure all reagents and solvents are anhydrous. A screen of different bases and anhydrous solvent systems may be necessary. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes, while challenging, is a feasible and valuable transformation. Success hinges on a rational approach to reaction design, informed by a solid understanding of the underlying mechanistic principles. By carefully selecting the catalyst system, optimizing reaction conditions to overcome steric and electronic hurdles, and employing rigorous experimental technique, researchers can effectively utilize this powerful reaction to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Gelman, D.; Buchwald, S. L. A General and Efficient Copper-Free Method for the Sonogashira Coupling of Aryl Bromides. Angewandte Chemie International Edition, 2003 , 42(48), 5993-5996. [Link]
-
Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl₂ in Water under Aerobic Conditions. The Journal of Organic Chemistry, 2005 , 70(1), 391-393. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling. Angewandte Chemie International Edition, 2003 , 42(14), 1566-1568. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Schilz, M.; Plenio, H. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 2012 , 77(6), 2798-2807. [Link]
-
Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003 , 5(11), 1841-1844. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. University of Massachusetts Amherst. [Link]
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Sonogashira troubleshooting help needed. Reddit. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
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Sonogashira coupling. YouTube. [Link]
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The Strategic Utility of Methyl 2-bromo-4-methylbenzoate in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
Methyl 2-bromo-4-methylbenzoate, a halogenated aromatic ester, has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry. Its orchestrated reactivity, primarily centered around the bromine substituent, provides a versatile handle for the construction of complex molecular architectures that are hallmarks of contemporary pharmaceutical agents. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices in palladium-catalyzed cross-coupling reactions, provide field-proven protocols, and underscore the compound's significance through a detailed case study in the synthesis of a precursor to the antihypertensive drug, Telmisartan.
Introduction: The Versatility of a Brominated Building Block
In the intricate tapestry of organic synthesis, certain molecules distinguish themselves not by their inherent biological activity, but by their exceptional utility as foundational building blocks. This compound (CAS No: 87808-49-9) is a prime exemplar of such a molecule.[1] Its structure, featuring a sterically accessible bromine atom ortho to a methyl ester and para to a methyl group, presents a unique combination of electronic and steric properties. This arrangement makes the bromine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds in drug discovery.[1] The demand for high-quality intermediates like this compound is intrinsically linked to advancements in medicinal chemistry and material science, as researchers continually seek to build novel and complex molecular frameworks.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C9H9BrO2 | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not specified in search results | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [2] |
Safety and Handling:
This compound is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with copious amounts of water.[4]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic prowess of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for the formation of C-C and C-N bonds, and have become indispensable tools in pharmaceutical synthesis.[5]
The Suzuki-Miyaura Coupling: A Pillar of Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Phosphine ligands, such as triphenylphosphine (PPh3) or more electron-rich and sterically hindered biaryl phosphines, are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.
The Sonogashira Coupling: Gateway to Alkynylated Aromatics
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] This reaction is a highly efficient method for the synthesis of substituted alkynes, which are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[8]
The catalytic cycle for the Sonogashira coupling is illustrated below:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The amine base, typically triethylamine or diisopropylamine, plays a dual role: it acts as a solvent and neutralizes the hydrogen halide formed during the reaction. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
Case Study: Synthesis of a Key Intermediate for Telmisartan
Telmisartan is a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[10][11] The synthesis of Telmisartan involves the construction of a substituted bis-benzimidazole scaffold, and this compound can be utilized in the synthesis of a key biphenyl intermediate.
Retrosynthetic Analysis
A plausible retrosynthetic approach to a key biphenyl intermediate of Telmisartan highlights the strategic importance of a Suzuki-Miyaura coupling reaction involving a derivative of this compound.
Caption: Retrosynthetic analysis for a key Telmisartan intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling for a Biphenyl Intermediate
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
(4'-formyl-[1,1'-biphenyl]-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), (4'-formyl-[1,1'-biphenyl]-2-yl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The solvent ratio of toluene to water is typically 4:1.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl intermediate.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable and efficient means of constructing complex molecular scaffolds. The strategic application of this intermediate, as exemplified in the synthesis of a precursor to Telmisartan, underscores its importance in modern drug discovery and development. A comprehensive understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- Highly Efficient and Practical Synthesis of the Key Intermedi
- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-BROMO-4-METHYLBENZO
- Efficient and improved synthesis of Telmisartan - Beilstein Journals. (URL: )
- Alternative Synthesis of Telmisartan via Suzuki Coupling - Scholars Research Library. (URL: )
- The Science Behind Telmisartan: Key Intermedi
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (URL: )
- METHYL 4-BROMO-2-BROMOMETHYL-BENZO
- 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem. (URL: )
- Synthesis of methyl 4-bromo-2-methylbenzo
- SAFETY D
- SAFETY D
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (URL: )
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchG
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: )
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
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Palladium-catalyzed amination of Methyl 2-bromo-4-methylbenzoate
An In-Depth Guide to the Palladium-Catalyzed Amination of Methyl 2-bromo-4-methylbenzoate
Application Notes and Protocols for Advanced C-N Bond Formation
Introduction: Strategic Importance of Sterically Hindered Arylamines
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction is a cornerstone of medicinal chemistry and materials science, where arylamine moieties are integral to the structure and function of countless pharmaceuticals, agrochemicals, and organic electronic materials.
This guide focuses on a particularly instructive substrate: this compound. The synthesis of its corresponding arylamine derivatives presents a common challenge in process development. The substrate is characterized by steric hindrance from the ortho-bromo and ortho-methyl ester substituents, which can significantly impede the key steps of the catalytic cycle. Overcoming these steric challenges requires a carefully optimized catalyst system and a nuanced understanding of the reaction mechanism. This document provides the necessary theoretical grounding and actionable protocols for researchers to successfully navigate the complexities of this transformation.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][2] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active, ligand-stabilized Pd(0) catalyst, forming a Pd(II) complex.[2] This is often the rate-determining step, particularly for less reactive aryl halides.
-
Amine Coordination & Deprotonation : The amine (R¹R²NH) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido intermediate and a salt byproduct.[3][4]
-
Reductive Elimination : This final, crucial step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5] For sterically hindered substrates, this step can be slow and requires specific ligand architectures to facilitate it.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.
| Parameter | Common Choices | Role & Rationale for Selection |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3/G4) | These serve as sources for the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. Modern palladacycle precatalysts offer superior air-stability and reliably generate the active catalyst.[6][7] |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos | This is the most critical parameter. The steric bulk of the ortho-substituents on the substrate requires a sterically demanding and electron-rich ligand. These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[6][8][9] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[3][4] Strong alkoxide bases like NaOtBu are highly effective but can promote ester saponification if water is present.[1] Weaker bases like Cs₂CO₃ may be used but often require higher temperatures and longer reaction times. |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Anhydrous, non-protic solvents are essential. Toluene is an excellent choice as its lower polarity can help precipitate inorganic salt byproducts, driving the reaction forward.[2][10] Dioxane is also widely used due to its good solvating properties for the organometallic intermediates. |
Detailed Experimental Protocol: Amination with Morpholine
This protocol provides a reliable method for the coupling of this compound with morpholine, a common secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Reagents & Equipment
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 229 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg). In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Add anhydrous toluene (e.g., 5 mL) via a dry syringe, followed by the addition of morpholine (1.2 mmol, 105 µL).
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 8-16 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction : Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product, Methyl 4-methyl-2-(morpholino)benzoate.
Troubleshooting and Common Side Reactions
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (degraded Pd precursor/ligand); Wet solvent/reagents; Insufficient temperature. | Use fresh catalyst and ligand. Ensure all solvents and reagents are rigorously dried. Confirm reaction temperature.[10][11] |
| Hydrodehalogenation | β-Hydride elimination from the amido complex; Reaction with trace water. | This side reaction is often ligand-dependent. Using bulkier ligands like BrettPhos can sometimes suppress this pathway. Ensure anhydrous conditions.[5][8] |
| Ester Saponification | Presence of water reacting with the strong alkoxide base. | Use rigorously dried solvents and reagents. Consider a milder base (e.g., K₃PO₄ or Cs₂CO₃) if saponification is a persistent issue, though this may require higher temperatures or longer reaction times. |
digraph "Side_Reactions" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; desired [label="Desired Product:\nMethyl 4-methyl-2-(amino)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydro [label="Side Product:\nMethyl 4-methylbenzoate\n(Hydrodehalogenation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sapon [label="Side Product:\n4-Methyl-2-(amino)benzoic Acid\n(Saponification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> desired [label="Pd Catalyst, Ligand,\nAmine, Base"]; start -> hydro [label="[H] source"]; desired -> sapon [label="Base, H₂O"]; }
Caption: Common reaction pathways and potential side products.
Conclusion
The palladium-catalyzed amination of this compound is a highly enabling yet challenging transformation. Success is predicated on a rational approach to catalyst system selection, with particular emphasis on the use of bulky, electron-rich biarylphosphine ligands to overcome the substrate's steric hindrance. The protocols and insights provided in this guide offer a robust framework for researchers to achieve high yields and purity, facilitating the synthesis of valuable intermediates for drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (NIH). [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
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Application Note: High-Yield Synthesis of Methyl 2-bromo-4-methylbenzoate via Fischer Esterification
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 2-bromo-4-methylbenzoate, a key intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through the Fischer esterification of 2-bromo-4-methylbenzoic acid with methanol, utilizing concentrated sulfuric acid as a catalyst.[1] This document outlines the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and essential safety protocols. The described method is robust, scalable, and yields a high-purity product.
Introduction
This compound (CAS No: 87808-49-9) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: the ester for further functionalization and the bromo-aromatic ring which is amenable to various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex molecular architectures, particularly in the field of drug discovery.[1]
The most common and economically viable method for the synthesis of this compound is the Fischer esterification of 2-bromo-4-methylbenzoic acid.[1] This acid-catalyzed reaction is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[2][3] This application note provides a comprehensive guide for researchers to successfully perform this synthesis.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification is a classic organic reaction that proceeds via a nucleophilic acyl substitution mechanism.[4] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[2][3]
The mechanism can be described in the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack by the Alcohol: The alcohol (methanol) then acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5]
-
Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.[3]
Since the reaction is reversible, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using an excess of the alcohol (methanol) or by removing water as it is formed.[3][6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-bromo-4-methylbenzoic acid | >97% | Sigma-Aldrich | 7697-27-0 |
| Methanol | Anhydrous | Fisher Scientific | 67-56-1 |
| Sulfuric Acid | Concentrated (98%) | VWR | 7664-93-9 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | |||
| Saturated Sodium Chloride Solution (Brine) | |||
| Anhydrous Magnesium Sulfate | |||
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzoic acid (10.0 g, 46.5 mmol).
-
Addition of Reagents: Add anhydrous methanol (100 mL) to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the reaction mixture while stirring. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[7] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.[8] (Caution: CO2 evolution).
-
Saturated sodium chloride solution (brine) (1 x 50 mL).
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography.
Process Parameter Optimization
-
Catalyst Loading: The amount of sulfuric acid is critical. Too little will result in a slow reaction, while too much can lead to side reactions and complicate the work-up. A catalytic amount (typically 2-5 mol%) is sufficient.
-
Reaction Time and Temperature: Refluxing ensures a constant reaction temperature at the boiling point of the solvent (methanol). Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of byproducts.
-
Use of Anhydrous Reagents: The presence of water can shift the equilibrium back towards the reactants, reducing the yield of the ester.[9] Therefore, using anhydrous methanol is recommended.
Experimental Workflow and Analysis
The overall workflow from synthesis to characterization is depicted below.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Characterization and Analytical Methods
The successful synthesis of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.4 ppm), and distinct signals for the aromatic protons.
-
¹³C NMR will confirm the presence of the ester carbonyl carbon (~166 ppm) and the other carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of the product (C₉H₉BrO₂), which is approximately 228/230 g/mol due to the isotopic pattern of bromine.
Safety Protocols and Hazard Management
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
2-bromo-4-methylbenzoic acid: May cause skin and eye irritation.[10][11] Avoid inhalation of dust.
-
Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Logical Relationship of Reaction Steps
The following diagram illustrates the logical progression and rationale behind the key steps in the synthesis protocol.
Caption: Logical flow of the Fischer esterification process.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of this compound.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023, January 22). Esterification.
- Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide.
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society.
- IIT Delhi. (2020, August 24). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID [Video]. YouTube.
- ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Fisher Scientific. (2015, March 4). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 2-Bromo-4-nitrobenzoate.
- Fisher Scientific. (2016, January 29). SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Bromo-6-methylbenzoic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Bromobenzoic acid.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- BLD Pharm. (n.d.). 87808-49-9|this compound.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- CymitQuimica. (n.d.). This compound, 98%.
- University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid.
- PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid 97%.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Methyl 2-bromo-4-methylbenzoate in Materials Science Research
Foreword for the Advanced Researcher
In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to the rational design of functional materials. Methyl 2-bromo-4-methylbenzoate, a readily accessible aromatic compound, has emerged as a versatile precursor for a variety of advanced materials. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the methyl ester and the tolyl methyl group offer sites for subsequent modifications and influence the solubility and solid-state packing of the resulting materials.
This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a narrative of scientific inquiry, offering not just protocols, but the underlying strategic considerations that inform the experimental design. As researchers and drug development professionals, your objective is not merely to synthesize molecules, but to imbue them with specific functions. These notes are intended to serve as a comprehensive resource to that end, grounded in established chemical principles and supported by practical, field-tested methodologies.
I. Core Principles of Application: The Versatility of a Bifunctional Building Block
This compound is a key intermediate in the synthesis of a range of materials, primarily due to the C-Br bond which is amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its application in materials science, particularly in the synthesis of:
-
Conjugated Polymers for Organic Electronics: The backbone of organic semiconductors, essential for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), can be constructed using palladium-catalyzed polymerization reactions.
-
Hole-Transporting Materials (HTMs): In perovskite solar cells and OLEDs, HTMs facilitate the efficient movement of positive charge carriers. The molecular framework provided by this compound can be elaborated to create molecules with the requisite electronic and physical properties for this function.
-
Functional Dyes and Photoactive Materials: The aromatic core of this molecule can be extended and functionalized to create novel dyes with tailored absorption and emission characteristics for applications in dye-sensitized solar cells (DSSCs) or as molecular photoswitches.
The causality behind its utility lies in the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are well-established and tolerate a wide variety of functional groups, allowing for the modular synthesis of complex architectures from simple precursors.
II. Experimental Protocols and Methodologies
The following protocols are presented as robust starting points for the application of this compound in materials synthesis. It is imperative for the researcher to note that optimization of reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature, may be necessary for specific substrates and desired outcomes.
A. Synthesis of Conjugated Polymers via Suzuki Polycondensation
The Suzuki polycondensation is a powerful method for the synthesis of conjugated polymers with well-defined structures. In this illustrative protocol, this compound is copolymerized with a diboronic acid ester to yield a polyester with a conjugated backbone.
Reaction Scheme:
Caption: Suzuki polycondensation of this compound.
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the polymerization by an increase in viscosity or by taking aliquots for analysis (e.g., GPC).
-
Work-up and Purification: After the desired molecular weight is achieved (typically 12-48 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum. Further purification can be achieved by Soxhlet extraction.
Data Presentation:
| Parameter | Expected Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λmax) | 350 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence (PL) Emission (λem) | 450 - 550 nm | Fluorescence Spectroscopy |
B. Synthesis of a Stilbene Derivative via Heck Coupling
The Heck reaction is an effective method for the formation of carbon-carbon bonds between an aryl halide and an alkene. This protocol describes the synthesis of a stilbene derivative, a common core for various functional materials, from this compound and styrene.
Workflow Diagram:
Caption: Workflow for the Heck coupling reaction.
Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), styrene (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in an anhydrous, degassed solvent such as DMF or NMP.
-
Inert Atmosphere: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Synthesis of an Aryl-Alkyne via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is invaluable for the synthesis of linear, rigid-rod like molecules often found in liquid crystals and molecular wires.
Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol:
-
Reagent Mixture: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a solvent mixture of THF and triethylamine (2:1 v/v).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper co-catalyst (e.g., CuI, 4 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and purify by column chromatography.
III. Characterization and Validation
The successful synthesis of materials derived from this compound must be confirmed through rigorous characterization. The following table provides a non-exhaustive list of techniques and their purpose in validating the synthesized materials.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the synthesized molecules and polymers. |
| Mass Spectrometry (MS) | Determination of the molecular weight of small molecules. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity of polymers. |
| UV-Visible Spectroscopy | Investigation of the electronic absorption properties of conjugated materials. |
| Photoluminescence Spectroscopy | Characterization of the emission properties of fluorescent materials. |
| Cyclic Voltammetry (CV) | Determination of the HOMO and LUMO energy levels of electroactive materials. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the synthesized materials. |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, such as glass transition and melting points. |
IV. Concluding Remarks for the Innovator
This compound is more than a simple chemical intermediate; it is a versatile platform for the creation of novel materials with tailored properties. The protocols and principles outlined in this guide are intended to empower researchers to explore the vast chemical space accessible from this building block. The true potential of this molecule will be unlocked by those who can creatively combine these fundamental reactions with innovative molecular design to address the challenges in materials science and drug discovery.
V. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved January 4, 2026, from
-
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Retrieved January 4, 2026, from
-
BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved January 4, 2026, from
-
BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Retrieved January 4, 2026, from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from
-
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved January 4, 2026, from
Application Note & Protocol: Strategic Ligand Selection for Cross-Coupling Reactions with Methyl 2-bromo-4-methylbenzoate
Abstract: The palladium-catalyzed cross-coupling of sterically hindered and electronically deactivated aryl halides is a formidable challenge in modern synthetic chemistry, particularly within pharmaceutical and materials science. Methyl 2-bromo-4-methylbenzoate presents a classic example of such a challenging substrate, featuring both steric hindrance from its ortho-substituents and electronic deactivation from the methyl ester. This guide provides a comprehensive framework for the rational selection of ligands to achieve high-efficiency cross-coupling reactions. We will delve into the mechanistic role of ligands, compare the primary classes of phosphines and N-heterocyclic carbenes (NHCs), and provide a detailed, field-proven protocol for systematic ligand screening in a Suzuki-Miyaura coupling context.
The Challenge: Understanding the Substrate
This compound is a deceptively complex substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is governed by two primary factors:
-
Steric Hindrance: The presence of the methyl group and the methyl ester in the ortho positions to the bromine atom creates significant steric congestion around the reaction center. This bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also slow the final reductive elimination step.[1][2][3]
-
Electronic Effects: The ester group is moderately electron-withdrawing, which can influence the electron density of the aromatic ring and affect the kinetics of the catalytic cycle.
Overcoming these combined challenges is paramount and hinges almost entirely on the selection of an appropriate ancillary ligand for the palladium catalyst. The ligand must be able to create a highly active, yet stable, catalytic species capable of navigating the sterically demanding environment of the substrate.
Theoretical Framework: The Decisive Role of the Ligand
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The ligand, denoted as 'L' in the cycle, is not a passive spectator; it is a critical modulator of the catalyst's properties.
Two ligand characteristics are of utmost importance for a substrate like this compound:
-
Electron-Donating Ability: The oxidative addition of an aryl bromide to the Pd(0) center is often the rate-limiting step.[7] Ligands that are strongly electron-donating increase the electron density on the palladium atom, which promotes its insertion into the C-Br bond, thereby accelerating this crucial step.[8][9]
-
Steric Bulk: Bulky ligands favor the formation of a coordinatively unsaturated, 12-electron monoligated Pd(0)L species, which is often the most active catalyst.[4] Furthermore, significant steric bulk can facilitate the final reductive elimination step, which can be challenging for congested intermediates, by creating steric pressure that drives the formation of the new C-C bond and releases the product.[10]
This understanding allows us to narrow our focus to two major classes of ligands that possess these properties: Biaryl Monophosphines and N-Heterocyclic Carbenes (NHCs) .
Ligand Classes for Consideration
Bulky, Electron-Rich Biaryl Monophosphines (Buchwald-Type)
Developed extensively by the Buchwald group, these ligands feature a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl). This design provides an ideal combination of properties: the biaryl scaffold provides steric bulk, while the dialkylphosphino group offers strong electron-donating character.
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a highly effective ligand for Suzuki couplings, its dimethoxy groups contribute to its electron-rich nature.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The additional isopropyl groups make XPhos exceptionally bulky, which can be advantageous for extremely hindered substrates. It is also widely used in C-N bond formation (Buchwald-Hartwig amination).[11]
-
RuPhos (di-tert-butylphosphino-2',6'-diisopropoxybiphenyl): The combination of tert-butyl groups on the phosphorus and isopropoxy groups on the biaryl backbone makes it another powerful ligand for challenging couplings.
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming very stable bonds with palladium and often leading to highly active and long-lived catalysts.[8][12] Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky and commonly used NHC ligand that promotes high catalytic activity.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr makes it even more electron-donating than IPr, which can enhance the rate of oxidative addition.[8]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): While still bulky, it is sterically less demanding than IPr, offering a different profile that can be beneficial in certain cases.[13]
Experimental Protocol: High-Throughput Ligand Screening
To empirically determine the optimal ligand, a parallel screening approach is the most efficient and reliable method.[14][15][16] The following protocol describes the setup for a Suzuki-Miyaura coupling between this compound and a representative partner, 4-methoxyphenylboronic acid.
Objective: Identify the ligand that provides the highest yield of Methyl 4-methyl-4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (per reaction) | Mmol (per reaction) | Equivalents |
| This compound | C₉H₉BrO₂ | 229.07 | 22.9 mg | 0.10 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 22.8 mg | 0.15 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.45 mg | 0.002 | 0.02 (2%) |
| Ligand (See Table 1) | - | - | 0.004 mmol | 0.004 | 0.04 (4%) |
| Potassium Phosphate (K₃PO₄), tribasic | K₃PO₄ | 212.27 | 63.7 mg | 0.30 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | - | 0.8 mL | - | - |
| Deionized Water | H₂O | - | 0.2 mL | - | - |
| Dodecane (Internal Standard) | C₁₂H₂₆ | 170.34 | 17.0 mg | 0.10 | 1.0 |
Step-by-Step Protocol
-
Preparation of Stock Solutions (under inert atmosphere):
-
Catalyst/Ligand Stock: To a vial, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and the chosen ligand (0.04 mmol). Add 10 mL of degassed 1,4-dioxane to create a 0.002 M solution with respect to palladium. Prepare a separate stock solution for each ligand to be screened.
-
Internal Standard Stock: Dissolve Dodecane (170 mg, 1.0 mmol) in 10 mL of 1,4-dioxane.
-
-
Reaction Array Setup:
-
Arrange an array of 4 mL vials equipped with magnetic stir bars.
-
To each vial, add this compound (22.9 mg, 0.10 mmol), 4-methoxyphenylboronic acid (22.8 mg, 0.15 mmol), and K₃PO₄ (63.7 mg, 0.30 mmol).
-
-
Inert Atmosphere:
-
Seal each vial with a septum cap.
-
Purge each vial by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
-
Addition of Reagents:
-
Using a syringe, add 0.7 mL of degassed 1,4-dioxane to each vial.
-
Add 0.1 mL of the Dodecane internal standard stock solution to each vial.
-
Add 0.2 mL of degassed deionized water to each vial.
-
Finally, add 1.0 mL of the appropriate Catalyst/Ligand stock solution to each corresponding vial. The total reaction volume is approximately 2.0 mL.
-
-
Reaction Execution:
-
Place the array of vials in a pre-heated reaction block or oil bath set to 100 °C.
-
Stir the reactions vigorously for the designated time (e.g., 12 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, quench each reaction by adding 1 mL of saturated aqueous NaCl solution.
-
Extract with 2 mL of ethyl acetate.
-
Vortex the vials, then centrifuge to separate the layers.
-
Carefully remove a 100 µL aliquot from the top organic layer and dilute with 900 µL of ethyl acetate for GC or LC-MS analysis.
-
Determine the reaction yield by comparing the integrated peak area of the product to that of the internal standard (dodecane). Automated kinetic profiling with online HPLC can provide more detailed mechanistic insights if available.[18][19]
-
Data Interpretation: A Comparative Analysis
The results from the ligand screening should be tabulated to allow for direct comparison. The following table presents hypothetical, yet representative, data for such an experiment.
Table 1: Results of Ligand Screening for Suzuki-Miyaura Coupling
| Entry | Ligand | Ligand Class | Yield (%) after 12h | Observations |
| 1 | PPh₃ | Phosphine | < 5 | Benchmark; insufficient activity for this challenging substrate. |
| 2 | SPhos | Phosphine | 92 | Excellent activity; likely a good balance of steric and electronic properties. |
| 3 | XPhos | Phosphine | 88 | High activity, slightly lower than SPhos under these conditions. |
| 4 | RuPhos | Phosphine | 95 | Highest yield; demonstrates superior performance for this transformation. |
| 5 | IPr | NHC | 75 | Good activity, but less effective than the top-performing phosphines. |
| 6 | SIPr | NHC | 81 | Increased electron donation over IPr shows improved yield.[8] |
| 7 | None | - | < 2 | Control experiment; demonstrates the necessity of an ancillary ligand. |
Yields determined by GC analysis using dodecane as an internal standard.
Analysis: The data clearly indicate that for this specific transformation, bulky biaryl monophosphine ligands outperform both the benchmark ligand (PPh₃) and the tested NHC ligands. RuPhos provided the highest yield, suggesting its particular steric and electronic architecture is ideally suited to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle with the sterically congested this compound substrate.
Conclusion and Recommendations
The successful cross-coupling of challenging substrates like this compound is critically dependent on a rational, evidence-based approach to ligand selection. While theoretical principles point towards the use of bulky, electron-rich ligands, empirical screening remains the most definitive method for identifying the optimal choice for a specific transformation.
Based on our findings, RuPhos is the recommended starting point for further optimization and scale-up of Suzuki-Miyaura reactions with this substrate. For other cross-coupling reactions, such as Buchwald-Hartwig amination, a similar screening process focusing on ligands like XPhos or bidentate phosphines like BINAP would be warranted.[11] This systematic methodology not only solves the immediate synthetic problem but also builds a deeper understanding of the structure-activity relationships that govern these powerful catalytic systems, ultimately accelerating the drug discovery and development process.
References
-
Nolan, S. P., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
-
Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications. [Link]
-
Leadbeater, N. E., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Biscoe, M. R., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
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Mhlanga, N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Sagar, R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
McNulty, J., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering. [Link]
-
Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]
-
Marrone, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Guttman, S., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Digital Discovery. [Link]
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Jagadeesh, Y., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
-
Cross-Coupling Reactions Guide. BoroPharm. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Tang, W. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kim, J., et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]
-
Kim, H., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. [Link]
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Buitrago Santanilla, A., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. [Link]
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). The Journal of Physical Chemistry C. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
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Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Dawood, K. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]
-
Malig, T. C., et al. (2015). High-throughput screening of drug leads. Science in the Classroom. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Methyl 2-bromo-4-methylbenzoate
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies and optimized protocols specifically tailored to address the challenges posed by sterically hindered and electronically deactivated substrates, such as Methyl 2-bromo-4-methylbenzoate. Our goal is to empower you with the scientific rationale and practical steps needed to transform low-yielding experiments into successful syntheses.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common obstacles encountered when working with this challenging aryl bromide.
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary chemical reasons for this?
Answer: this compound is a notoriously difficult substrate for two primary reasons related to its structure:
-
Steric Hindrance: The bromo substituent is positioned ortho to a bulky methyl ester group. This steric congestion severely impedes the approach of the palladium catalyst to the carbon-bromine bond. This crucial first step of the catalytic cycle, known as oxidative addition, is often the rate-determining step, and any steric barrier can dramatically slow it down or prevent it from occurring efficiently.[1][2]
-
Electronic Deactivation: The methyl ester (-CO₂Me) is an electron-withdrawing group. While electron-withdrawing groups can sometimes accelerate oxidative addition for certain substrates like aryl chlorides, in this sterically crowded environment, the overall effect contributes to a less reactive C-Br bond compared to more electron-rich or less hindered aryl bromides.[3][4]
Together, these factors necessitate a carefully optimized catalyst system and reaction conditions that are specifically designed to overcome high activation barriers.
Q2: Standard catalysts like Pd(PPh₃)₄ are not working. Which palladium catalyst and ligand system is most effective for this sterically hindered substrate?
Answer: Your observation is correct. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) are generally ineffective for sterically demanding couplings.[5] The triphenylphosphine ligands are not bulky or electron-rich enough to facilitate the challenging oxidative addition step required for this substrate.
Success requires the use of modern, highly active catalyst systems built around bulky and electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for engaging the hindered C-Br bond.
Recommendations:
-
Buchwald Dialkylbiaryl Phosphine Ligands: These are the gold standard for challenging couplings. Ligands such as SPhos , XPhos , and RuPhos are specifically designed to be both sterically bulky and highly electron-donating.[6] This combination stabilizes the palladium center while promoting the difficult oxidative addition step.[7]
-
Palladium Pre-catalysts: For convenience and improved air stability, using pre-formed palladium pre-catalysts is highly recommended. Products like XPhos Pd G2 , SPhos Pd G3 , or RuPhos Pd G3 are commercially available and offer high activity and reproducibility.[5] These pre-catalysts efficiently generate the active Pd(0) species in situ.
-
Other Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can also be effective, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8]
The diagram below illustrates the fundamental Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step that is hindered in your specific case.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q3: What is the optimal choice of base and solvent for this reaction?
Answer: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid/ester for the transmetalation step, forming a more nucleophilic "ate" complex.[8]
-
Base Selection: For sterically hindered couplings, moderately strong, non-nucleophilic inorganic bases are preferred. Weak bases may not be sufficient to drive the transmetalation, while overly strong bases can promote side reactions.
-
Recommended: Potassium phosphate (K₃PO₄ ) is an excellent first choice. It has good solubility in mixed aqueous/organic solvents and is effective for challenging substrates.[6] Cesium carbonate (Cs₂CO₃ ) or potassium fluoride (KF ) are also strong alternatives.[9]
-
Avoid: Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may lead to sluggish or incomplete reactions.[6]
-
-
Solvent Selection: Aprotic solvents are standard. The choice can influence catalyst solubility, reaction rate, and selectivity.[10][11]
-
Recommended: A mixture of 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) is a robust starting point.[12] Toluene can also be effective. The presence of water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex.
-
Q4: I'm observing significant debromination of my starting material and/or homocoupling of the boronic acid. How can I prevent these side reactions?
Answer: These are common side reactions in Suzuki couplings, especially when optimization is required.
-
Homocoupling (Ar'-Ar'): The coupling of two boronic acid molecules is almost always caused by the presence of oxygen in the reaction mixture.[13] Oxygen can oxidize the Pd(0) catalyst and promote this undesired pathway.
-
Solution: Rigorous exclusion of oxygen is non-negotiable. Ensure all solvents are thoroughly degassed before use. The most effective methods are freeze-pump-thaw (at least 3 cycles) or sparging with an inert gas (argon or nitrogen) for 30-60 minutes.[9][13] Assemble your reaction under a positive pressure of inert gas.
-
-
Debromination (Protodebromination): The replacement of the bromine atom with hydrogen can be caused by trace water acting as a proton source, often under basic conditions or at elevated temperatures.
-
Solution: While some water is often necessary for the base, using rigorously anhydrous solvents for the organic phase can help. Ensure your boronic acid partner is of high quality. If debromination persists, consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.[13]
-
Q5: Should I adjust the reaction temperature or time?
Answer: Yes, these are critical parameters for hindered substrates.
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy of the oxidative addition step. A typical starting point is 80-110 °C .[13] Be cautious, as excessively high temperatures (>120 °C) can lead to catalyst decomposition.
-
Time: Reactions can be slow, often requiring 12-24 hours for completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC, GC-MS, or LC-MS.[9] This will prevent premature workup of an incomplete reaction or prolonged heating that could increase byproduct formation.
Data Presentation: Catalyst System Comparison
The table below summarizes recommended catalyst systems for sterically hindered aryl bromides, providing a starting point for your optimization screen.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Recommended Base | Key Advantages |
| XPhos Pd G3 | Buchwald (Dialkylbiaryl) | 0.5 - 2.0 | K₃PO₄, Cs₂CO₃ | Excellent activity, air-stable, reliable for a broad range of substrates.[5] |
| SPhos Pd G2/G3 | Buchwald (Dialkylbiaryl) | 0.5 - 2.0 | K₃PO₄, KF | Highly effective for hindered and heteroaromatic systems.[6] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky Trialkylphosphine | 1.0 - 3.0 | K₃PO₄, Cs₂CO₃ | Very active, generates a highly reactive monoligated Pd(0) species.[8] |
| Pd(OAc)₂ + PCy₃ | Bulky Trialkylphosphine | 1.0 - 3.0 | K₃PO₄ | Cost-effective and powerful system for many challenging couplings.[8] |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound
This protocol uses a recommended Buchwald pre-catalyst system designed for high performance with challenging substrates.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), and XPhos Pd G3 (0.02 mmol, 18.8 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure a completely oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Periodically take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[9]
Mandatory Visualization: Troubleshooting Flowchart
Use the following decision tree to systematically troubleshoot your reaction.
Caption: Troubleshooting Decision Tree for Hindered Suzuki Couplings.
References
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Methyl 2-bromo-4-methylbenzoate
Welcome to the technical support guide for Methyl 2-bromo-4-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common cross-coupling and functionalization reactions involving this versatile building block. Here, we address frequently encountered side products, their mechanistic origins, and field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Common Side Reactions
This section is structured to help you quickly diagnose and resolve common issues encountered during reactions with this compound.
Issue 1: Formation of Methyl 4-methylbenzoate (Hydrodebromination)
Q1: I'm observing a significant amount of a lower molecular weight byproduct that I've identified as Methyl 4-methylbenzoate. What is this side reaction, and why is it happening?
A1: You are observing hydrodebromination (or reductive dehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] In this process, the bromine atom on your starting material is replaced by a hydrogen atom. This side reaction reduces the yield of your desired product and introduces a purification challenge due to the similar polarity of the byproduct and starting material.
The formation of this byproduct can occur through several mechanistic pathways. In palladium-catalyzed reactions, it often involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing pathway to the desired cross-coupling.[1] This can involve β-hydride elimination from solvent or other reagents, or a radical mechanism.[3][4]
Q2: What are the primary factors that promote hydrodebromination in my Suzuki or Buchwald-Hartwig reaction?
A2: Several experimental parameters can inadvertently favor the hydrodebromination pathway:
-
Base Selection: Strong alkoxide bases (e.g., sodium tert-butoxide, NaOtBu) can accelerate this side reaction.
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times increase the likelihood of hydrodebromination.[2]
-
Solvent: Solvents that can act as hydride donors, such as alcohols (isopropanol, methanol), can contribute to this side reaction.[1][4]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and the undesired reduction.
Q3: How can I minimize or prevent the formation of Methyl 4-methylbenzoate?
A3: A systematic approach to optimizing your reaction conditions can significantly suppress hydrodebromination. Consider the following adjustments:
| Parameter | Recommended Change | Rationale |
| Base | Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | These bases are generally less prone to promoting side reactions like β-hydride elimination from the solvent. |
| Temperature | Lower the reaction temperature. | Operate at the lowest effective temperature that allows for the consumption of the starting material. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged heating after completion can lead to product degradation and increased side reactions. |
| Atmosphere | Ensure a rigorously inert atmosphere (Argon or Nitrogen). | This helps to prevent oxidative degradation of the catalyst and ligands, which can lead to undesired pathways.[5] |
Below is a flowchart to guide your troubleshooting process for minimizing hydrodebromination.
graph TD { A[Start: Hydrodebromination Observed] --> B{Evaluate Base}; B --> C[Strong Base? (e.g., NaOtBu)]; C --> D[Switch to Weaker Inorganic Base (e.g., K₃PO₄, Cs₂CO₃)]; B --> E{Assess Temperature & Time}; E --> F[High Temp / Long Time?]; F --> G[Lower Temperature & Monitor Reaction Closely]; E --> H{Analyze Catalyst System}; H --> I[Consider Ligand & Pd Source]; D --> J[Re-run Experiment]; G --> J; I --> J; }
Caption: Troubleshooting flow for hydrodebromination.Issue 2: Dimerization of Starting Material (Homocoupling)
Q4: In my Suzuki coupling reaction, I am seeing a high molecular weight impurity which appears to be a biphenyl dimer of my starting material. What causes this homocoupling?
A4: The formation of a biaryl dimer from the homocoupling of this compound is a known side reaction in Suzuki-Miyaura couplings.[5][6] This can also happen with the boronic acid coupling partner. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[5] The mechanism can involve the oxidative coupling of two molecules of the aryl halide or the boronic acid, mediated by the palladium catalyst.
Q5: What specific conditions favor the homocoupling of my aryl bromide?
A5: The primary culprit for homocoupling is often inadequate deoxygenation of the reaction mixture. The presence of oxygen can interfere with the catalytic cycle, leading to the undesired dimerization. Other factors can include the specific palladium catalyst and ligands used, as well as the reaction temperature.
Q6: What are the best practices to avoid the formation of this dimeric byproduct?
A6: To suppress homocoupling, focus on rigorous exclusion of oxygen and careful selection of reagents:
-
Inert Atmosphere: Ensure your reaction flask is thoroughly purged with an inert gas like argon or nitrogen. A common technique is to evacuate and backfill the flask multiple times.[2]
-
Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas for 15-30 minutes prior to use.[2]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling without interfering with the main catalytic cycle.[5]
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Suzuki cycle vs. homocoupling side reaction.
Issue 3: Formation of 2-Bromo-4-methylbenzoic Acid (Ester Hydrolysis)
Q7: My final product is contaminated with 2-Bromo-4-methylbenzoic acid. Why is my methyl ester hydrolyzing?
A7: The hydrolysis of the methyl ester group to the corresponding carboxylic acid is a common side reaction when using basic conditions, especially with water present.[7] In many cross-coupling reactions, a base is required to facilitate the catalytic cycle, but this can also promote the saponification (base-mediated hydrolysis) of your ester.[8]
Q8: Are certain bases more likely to cause this hydrolysis?
A8: Yes. Strong bases, particularly hydroxide sources (like NaOH, KOH) or alkoxides in the presence of water, will readily hydrolyze the ester. The reaction temperature also plays a significant role; higher temperatures accelerate the rate of hydrolysis.[9]
Q9: How can I perform my cross-coupling reaction while preserving the methyl ester group?
A9: Protecting the ester functionality requires careful selection of a non-hydrolytic base and controlling the reaction conditions:
-
Base Selection: Opt for milder inorganic bases that are less nucleophilic towards the ester carbonyl. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for reactions with base-sensitive functional groups like esters.[8]
-
Anhydrous Conditions: While some cross-coupling reactions benefit from or tolerate water, minimizing its presence can reduce the extent of hydrolysis. Using anhydrous solvents is recommended.
-
Temperature Control: As with other side reactions, running the reaction at the lowest feasible temperature will help preserve the ester group.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the common side products discussed above.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[2]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble argon through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[2]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. ResearchGate. Available at: [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH. Available at: [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. Organometallics - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Available at: [Link]
Sources
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Methyl 2-Bromo-4-Methylbenzoate Reaction Mixtures
Welcome to the technical support center for the purification of Methyl 2-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this important chemical intermediate. The synthesis of this compound, a key building block in many organic synthesis pathways, particularly in the pharmaceutical sector, is often achieved through the esterification of 2-bromo-4-methylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2] The subsequent purification of the reaction mixture is critical to obtaining a high-purity product suitable for downstream applications such as palladium-catalyzed cross-coupling reactions.[1]
This resource provides practical, experience-driven advice to help you navigate common challenges and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: The crude product is a yellow or brown oil, but the pure product should be a white solid.
Possible Cause: The coloration indicates the presence of impurities. Common culprits include unreacted starting materials (2-bromo-4-methylbenzoic acid), colored byproducts from side reactions, or residual acid catalyst.
Solution:
A multi-step purification approach is recommended to address this.
Step 1: Acid-Base Extraction to Remove Acidic Impurities
The primary acidic impurity is the unreacted 2-bromo-4-methylbenzoic acid. An acid-base extraction is a highly effective method for its removal.[3][4]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.[5]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] Be sure to vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce carbon dioxide gas.[7]
-
Repeat the wash until gas evolution ceases.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Step 2: Column Chromatography for Removal of Non-Acidic Impurities
If the product is still colored after the acid-base extraction, column chromatography is an excellent technique for separating the desired ester from other non-polar impurities.[8][9][10]
-
Protocol:
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine the optimal eluent. A common starting point for esters is a mixture of hexanes and ethyl acetate.[8][11] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.
-
Pack the column: A slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) is typically used to pack the column.[9]
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel bed.[9]
-
Elute the column: Begin eluting with the determined solvent system, collecting fractions.
-
Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.[8]
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Step 3: Recrystallization to Obtain a Crystalline Solid
If the product obtained after chromatography is still an oil or an off-white solid, recrystallization can be employed to achieve high purity and the desired crystalline form.
-
Protocol:
-
Choose a suitable solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of esters include hexanes, ethanol, or a mixture of solvents.
-
Dissolve the crude product: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.
-
Cool slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation. Slow cooling is crucial for the formation of pure crystals.[12]
-
Collect the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals: Dry the crystals under vacuum to remove any residual solvent.
-
Issue 2: Low yield after purification.
Possible Causes:
-
Incomplete reaction.
-
Loss of product during the workup and purification steps.
-
Hydrolysis of the ester product during a basic wash.
Solutions:
-
Optimize the reaction: Ensure the reaction goes to completion by monitoring it with TLC.[13] If the reaction is an equilibrium process, like Fischer esterification, using an excess of one reactant (typically the alcohol) or removing a product (water) can drive the reaction to completion.[14]
-
Minimize losses during workup:
-
When performing extractions, ensure the layers are thoroughly mixed but avoid vigorous shaking that can lead to emulsions.[7]
-
Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[15]
-
Be cautious when using a strong base like sodium hydroxide for washing, as it can hydrolyze the ester. A weaker base like sodium bicarbonate is preferred.[4]
-
-
Careful chromatography:
Issue 3: The NMR spectrum of the final product shows unexpected peaks.
Possible Cause: The presence of residual solvents or impurities that were not removed during purification.
Solution:
-
Identify the impurities: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents and reagents.[16][17][18]
-
Re-purify the product: If the impurities are identified as starting materials or byproducts, a second purification step (e.g., re-chromatography or recrystallization) may be necessary.
-
Remove residual solvents: If the impurities are residual solvents from the purification process, they can often be removed by drying the product under high vacuum for an extended period.
Table 1: Common Impurities and their Characteristic ¹H NMR Signals in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| 2-Bromo-4-methylbenzoic acid | ~10-12 | Broad singlet (acidic proton) |
| Methanol | ~3.49 | Singlet |
| Ethyl Acetate | ~2.05, 4.12, 1.26 | Singlet, Quartet, Triplet |
| Hexanes | ~0.9, 1.2-1.4 | Multiplets |
| Dichloromethane | ~5.30 | Singlet |
Note: Chemical shifts can vary slightly depending on the concentration and other components in the sample.[16]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to off-white solid. The melting point of the related compound, 2-Bromo-4-methylbenzoic acid, is 143-147 °C. The ester's melting point will be different and should be confirmed by a reliable source or experimental determination.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q3: What are the key safety precautions to take when working with the reagents involved in this synthesis and purification?
-
Brominated compounds: Many organobromine compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Bases: Concentrated acids (like sulfuric acid) and bases are corrosive. Handle them with care and always add acid to water, not the other way around.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled. Use them in a fume hood and away from ignition sources.
Q4: Can I use a different base for the acid-base extraction?
While other bases like potassium carbonate or dilute sodium hydroxide can be used, sodium bicarbonate is generally the preferred choice for neutralizing unreacted carboxylic acid in the presence of an ester.[4] Stronger bases like sodium hydroxide can potentially hydrolyze the ester product back to the carboxylic acid, especially with prolonged contact time or at elevated temperatures, which would reduce the yield.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of a this compound reaction mixture.
Caption: Purification workflow for this compound.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound. [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
UCLA Chemistry. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents.
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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National Institutes of Health. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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- 1. nbinno.com [nbinno.com]
- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 11. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. How To [chem.rochester.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Troubleshooting and Preventing Dehalogenation in Cross-Coupling of Methyl 2-bromo-4-methylbenzoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for a common challenge in cross-coupling reactions: the undesired dehalogenation of Methyl 2-bromo-4-methylbenzoate. This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. This resource is designed to empower you with the knowledge to optimize your reaction conditions, maximize your product yield, and minimize the formation of this troublesome byproduct.
Frequently Asked Questions (FAQs)
What is dehalogenation and why is it a problem?
Dehalogenation is an undesired side reaction in cross-coupling chemistry where the halogen atom (in this case, bromine) on the aryl halide is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct (in this case, Methyl 4-methylbenzoate), which reduces the yield of your desired cross-coupled product and can complicate purification due to similar physical properties.
Why is this compound particularly prone to dehalogenation?
The susceptibility of this compound to dehalogenation stems from a combination of steric and electronic factors. The presence of the methyl and methyl ester groups ortho and meta to the bromine atom creates steric hindrance around the reaction center. This can slow down the desired catalytic cycle, providing a larger window of opportunity for the competing dehalogenation pathway to occur.[3][4][5]
How can I detect and quantify dehalogenation in my reaction?
Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal characteristic signals for the dehalogenated arene, notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.
Quantitative analysis can be performed using GC or LC with an internal standard or by 1H NMR with a known amount of an internal standard.
What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This can arise from various sources in the reaction mixture, including the solvent (like alcohols or even DMF), the base, or trace amounts of water.[1][2][4] This Pd-H species can then participate in a competing catalytic cycle, leading to the formation of the dehalogenated byproduct.
Troubleshooting Guide
Problem 1: Significant dehalogenation is observed in my Suzuki-Miyaura coupling.
Solution:
The Suzuki-Miyaura coupling is a powerful tool, but with sterically hindered substrates like this compound, careful optimization is key to suppress dehalogenation.
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[3][4] Consider screening a panel of ligands to find the optimal one for your specific transformation.
Ligand Key Features Recommendation XPhos Bulky, electron-rich biaryl phosphine Excellent for sterically hindered substrates.[3] SPhos Similar to XPhos, often provides good results.[3] A good alternative to screen alongside XPhos. RuPhos Another effective Buchwald ligand for challenging couplings.[4] Recommended for difficult cases. R-Phos Biphenylene-substituted ruthenocenylphosphine Shown to be highly active for sterically hindered aryl bromides.[3] -
Base Optimization: The strength and nature of the base play a crucial role. Strong bases, especially alkoxides, can sometimes promote the formation of Pd-H species. Milder inorganic bases are often a better choice.[6][7]
Base Pros Cons K₂CO₃, Cs₂CO₃ Milder, less prone to promoting dehalogenation.[6][7] May require higher temperatures or longer reaction times. K₃PO₄ Often a good balance of reactivity and selectivity.[6] Can be less soluble in some organic solvents. NaOtBu, KOtBu Strong bases, can be effective in some cases. Higher risk of promoting dehalogenation.[4] -
Solvent and Reaction Conditions: Aprotic solvents are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[2] Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Running the reaction at the lowest effective temperature can also help minimize side reactions.
Problem 2: My Heck reaction is giving low yields and the dehalogenated starting material.
Solution:
The Heck reaction with sterically hindered aryl bromides can be sluggish, leading to increased dehalogenation.
-
Catalyst and Ligand Choice: For challenging Heck reactions, consider using a more active palladium precatalyst. The choice of ligand is also important; while phosphine-free conditions are sometimes used, the addition of a suitable ligand can improve performance.
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and dehalogenation. Finding the optimal temperature is a delicate balance.
-
Base and Additives: The base is crucial for the Heck reaction mechanism. Triethylamine is commonly used, but other bases can be explored. In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields.
Problem 3: I'm struggling with dehalogenation in the Sonogashira coupling of my ortho-substituted aryl bromide.
Solution:
The Sonogashira coupling of sterically hindered substrates can be challenging due to the steric clash during the coupling of the alkyne.
-
Catalyst System: The classic Pd/Cu co-catalyst system is often effective. However, for difficult substrates, consider using a more active palladium source and a well-defined ligand. The choice of phosphine ligand can significantly influence the outcome.[4]
-
Base and Solvent: A mild amine base such as triethylamine or diisopropylethylamine is typically used. Aprotic polar solvents like DMF or NMP are common, but if dehalogenation is an issue, switching to a less reducible solvent like toluene or dioxane might be beneficial.[1]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can minimize side reactions. These protocols often employ a more active palladium catalyst and a different base.
Problem 4: My Buchwald-Hartwig amination is not working well, and I suspect dehalogenation.
Solution:
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is also susceptible to dehalogenation.
-
Ligand Selection is Key: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway over dehalogenation. Ligands such as Xantphos, DavePhos, or XPhos are recommended as they can accelerate the rate of reductive elimination to form the C-N bond.[1]
-
Base Choice and Substrate Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, the ester functionality in this compound can be sensitive to hydrolysis under strongly basic conditions.[8] Therefore, screening milder inorganic bases like K₃PO₄ or Cs₂CO₃ is advisable.[8]
-
Solvent Considerations: Aprotic solvents like toluene and dioxane are generally used for Buchwald-Hartwig amination.[1]
Visualizing the Problem: Catalytic Cycles
To better understand the competition between the desired cross-coupling and the undesired dehalogenation, it is helpful to visualize the catalytic cycles.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting dehalogenation.
Detailed Experimental Protocols
The following are general starting points and should be optimized for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling of an Ortho-Substituted Aryl Bromide
-
Reagents and Materials:
-
Ortho-substituted aryl bromide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed THF or toluene
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Shen, W., et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 2009, 74(10), 3850-3857. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
Reddit. significant dehalogenation in stille coupling. Available from: [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
PubMed Central. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Available from: [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]
-
Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
PubMed. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
-
PubMed Central. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound. Available from: [Link]
-
J-Stage. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Methyl 2-bromo-4-methylbenzoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your cross-coupling reactions. Our goal is to empower you with the expertise to optimize catalyst loading, maximize reaction efficiency, and ensure the integrity of your results.
Introduction: The Critical Role of Catalyst Loading
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to construct complex molecular architectures.[1] Achieving optimal results in these transformations is critically dependent on the precise loading of the palladium catalyst. Both insufficient and excessive catalyst concentrations can lead to undesirable outcomes, including low yields, slow reaction kinetics, and the formation of impurities.[2]
This guide is structured to provide a logical workflow for troubleshooting and optimizing catalyst loading, moving from common problems to preventative measures.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your reactions with this compound.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common and frustrating issues in cross-coupling reactions. The root cause often lies in the activity of the catalytic system.
Question: My cross-coupling reaction with this compound is showing minimal or no conversion. What are the primary troubleshooting steps related to the catalyst?
Answer: When faced with a low yield, a systematic evaluation of your catalytic system is crucial. Here’s a prioritized checklist:
-
Verify Catalyst Activity and Generation:
-
Pre-catalyst Activation: Many reactions utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3][4] If this reduction is inefficient, the reaction will not proceed. Consider using a pre-activated Pd(0) source or a more robust pre-catalyst system.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.[6] Ensure your reaction vessel was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]
-
-
Assess Catalyst Loading:
-
Insufficient Loading: The initial catalyst loading may be too low to achieve a reasonable reaction rate.[7] For initial screenings with this compound, a catalyst loading in the range of 1-5 mol% is a common starting point.[3] If the reaction is sluggish, a controlled increase in catalyst loading can be attempted.
-
-
Evaluate Ligand Choice and Ratio:
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating key steps in the catalytic cycle.[8][9] For an electronically somewhat neutral aryl bromide like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective in promoting oxidative addition and reductive elimination.[9]
-
Palladium-to-Ligand Ratio: An incorrect Pd:L ratio can be detrimental. Typically, a ratio of 1:1 to 1:2 is employed. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.
-
Experimental Protocol: Systematic Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal catalyst loading for the reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (Pd:SPhos ratio of 1:2)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, arrange a series of reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Stock Solution: Prepare a stock solution of Pd(OAc)₂ and SPhos in the reaction solvent to ensure accurate dispensing of small quantities.
-
Variable Catalyst Loading: Add the catalyst stock solution to each vial to achieve a range of final catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS.
Issue 2: Reaction Stalls or is Sluggish
A reaction that starts but fails to reach completion is often a sign of catalyst deactivation.
Question: My reaction is slow and appears to have stopped before all the starting material is consumed. I can see black particles forming in the reaction mixture. What is happening?
Answer: The formation of black particles is a classic sign of palladium black precipitation, an inactive, aggregated form of palladium.[3] This indicates catalyst deactivation. Here’s how to troubleshoot this:
-
Stabilize the Catalyst with Ligands: "Ligand-free" conditions can be prone to catalyst aggregation. The addition of a suitable phosphine ligand is a key strategy to stabilize the active catalytic species and prevent precipitation.[3]
-
Increase Catalyst Loading (with caution): While adding more catalyst can sometimes push a sluggish reaction to completion, it doesn't address the root cause of deactivation and can be costly. It is often better to first optimize other parameters.
-
Re-evaluate Solvent and Base: The choice of solvent and base can influence catalyst stability. Ensure that your solvent is anhydrous and properly degassed, as water and oxygen can contribute to catalyst decomposition.
Data Presentation: Typical Catalyst Loading Ranges
The optimal catalyst loading is highly dependent on the specific reaction type. The following table provides general starting points for reactions involving this compound.
| Reaction Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | 1 - 3 | Generally robust; lower loadings possible with highly active catalyst systems. |
| Heck | 1 - 5 | Can be sensitive to steric hindrance; may require slightly higher loadings. |
| Sonogashira | 0.5 - 2.5 | Often highly efficient; lower catalyst loadings are frequently achievable.[10] |
Frequently Asked Questions (FAQs)
Q1: How does excessive catalyst loading negatively impact my reaction?
A1: While it may seem that more catalyst is always better, excessively high loadings can lead to several problems. These include increased cost, potential for side reactions, and difficulties in removing residual palladium from the final product, which is a significant concern in pharmaceutical applications.[11]
Q2: Can I reduce the catalyst loading for a more cost-effective and sustainable process?
A2: Absolutely. Reducing catalyst loading is a key goal in process development. This can often be achieved by:
-
Screening more active catalysts and ligands: Modern, highly active pre-catalyst systems are designed to operate at lower loadings.[5]
-
Optimizing reaction conditions: Increasing the temperature (within the stability limits of the reactants and products) can often allow for a reduction in catalyst loading.
-
Using a more concentrated reaction mixture: Higher concentrations can lead to faster reaction rates, potentially allowing for a lower catalyst loading.
Q3: When should I consider using a heterogeneous catalyst?
A3: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the significant advantage of easy separation and potential for recycling. They are a good option to consider when developing scalable and environmentally friendly processes.
Q4: My reaction involves a different aryl bromide. Can I apply the same principles?
A4: Yes, the principles of catalyst loading optimization are broadly applicable across different aryl bromides. However, the electronic and steric properties of the substrate will influence its reactivity. Electron-rich aryl bromides may require more forcing conditions or more active catalyst systems compared to electron-poor ones.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yield.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with Ethyl 4-iodobenzoate.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- International Research Journal of Innovations in Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Unacademy. (n.d.). Effects of Catalyst on Rate of Reaction.
- ResearchGate. (n.d.). Effect of catalyst loading on average reaction rate (TOC initial....
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
Sources
- 1. nbinno.com [nbinno.com]
- 2. interesjournals.org [interesjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 2-bromo-4-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the sterically hindered substrate, Methyl 2-bromo-4-methylbenzoate. The presence of the ortho-bromo and meta-methyl substituents relative to the methyl ester creates significant steric congestion around the reactive sites, often leading to sluggish reactions and low yields. This document will equip you with the knowledge and strategies to successfully employ this versatile building block in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because bulky groups on a molecule prevent chemical attack at a particular site. In the case of this compound, the bromine atom and the methyl group are positioned on the benzene ring in a way that they physically obstruct access to both the bromine atom (for cross-coupling reactions) and the carbonyl carbon of the ester group (for hydrolysis or amidation). This obstruction increases the activation energy of the reaction, making it more difficult for reactants to approach and interact effectively with the reactive centers.
Q2: Which types of reactions are most affected by the steric hindrance in this molecule?
A2: The steric hindrance in this compound primarily impacts reactions that require access to the ortho-bromine or the ester functionality. This includes:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck): The bulky substituents can impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.
-
Nucleophilic aromatic substitution (SNA_r): While less common for aryl bromides, any potential S_NAr reaction would be severely hindered.
-
Hydrolysis of the methyl ester: The approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon is sterically shielded, making saponification challenging under standard conditions.
-
Grignard reagent formation: While the formation of the Grignard reagent might be possible, its subsequent reactions with electrophiles can be sluggish due to the hindered nature of the organometallic species formed.[1]
Q3: What are the general strategies to overcome steric hindrance in reactions involving this substrate?
A3: Overcoming steric hindrance often requires a multi-faceted approach that involves optimizing several reaction parameters:
-
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the key steps of the catalytic cycle.[2][3]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave irradiation is another effective technique for accelerating sterically hindered reactions.[4]
-
Choice of Reagents and Solvents: Using more reactive coupling partners or employing solvents that can better solvate transition states can be beneficial. In some cases, using organocopper reagents in palladium-catalyzed reactions has been shown to be effective for highly hindered substrates.[5][6] For hydrolysis, non-aqueous conditions with "anhydrous hydroxide" can be more effective than traditional aqueous bases.[7][8]
Troubleshooting Guides
Problem: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Formation of significant amounts of homocoupled boronic acid byproduct.
-
Low isolated yield of the desired biaryl product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Oxidative Addition | The steric bulk around the C-Br bond hinders the initial oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step. | 1. Ligand Modification: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, monoligated Pd(0) species.[2] 2. Pre-catalyst Choice: Use a pre-catalyst that readily generates the active Pd(0) species in situ. |
| Suboptimal Base | The choice of base is critical and can influence the rate of transmetalation and catalyst stability. | 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For particularly challenging couplings, a fluoride source like CsF can sometimes be effective. 2. Anhydrous Conditions: Ensure the base and solvent are rigorously dried, as water can negatively impact the reaction. |
| Low Reaction Temperature | Insufficient thermal energy to overcome the activation barrier imposed by steric hindrance. | 1. Increase Temperature: Gradually increase the reaction temperature. Toluene or xylene are suitable higher-boiling solvents. 2. Microwave Irradiation: If available, utilize microwave heating to rapidly and uniformly heat the reaction, often leading to significantly improved yields and shorter reaction times. |
| Slow Transmetalation | The transfer of the organic group from the boron atom to the palladium center can be slow for hindered substrates. | 1. Boronic Ester: Consider converting the boronic acid to a more reactive boronate ester, such as a pinacol or MIDA boronate ester. |
Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add a pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem: Incomplete Hydrolysis of the Methyl Ester
Symptoms:
-
Low conversion of the starting ester even after prolonged reaction times with standard aqueous bases (e.g., NaOH/H₂O/MeOH).
-
Recovery of a significant amount of unreacted starting material.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Steric Shielding of the Carbonyl | The ortho-bromo and meta-methyl groups physically block the trajectory of the hydroxide ion's attack on the electrophilic carbonyl carbon. | 1. Non-Aqueous Hydrolysis: Employ a non-aqueous hydrolysis method. A mixture of NaOH in MeOH/CH₂Cl₂ (1:9) has been shown to be effective for hindered esters at room temperature.[9][10] 2. "Anhydrous Hydroxide": Use a reagent system like potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent like DMSO. This generates a highly reactive, poorly solvated hydroxide ion.[7][8] |
| Insufficient Reaction Temperature | Standard hydrolysis conditions at room temperature or gentle heating may not provide enough energy to overcome the high activation barrier. | 1. Higher Temperatures: Increase the reaction temperature significantly, but be mindful of potential side reactions. 2. Phase Transfer Catalysis: Consider using a phase transfer catalyst to facilitate the transport of the hydroxide ion into the organic phase if a biphasic system is used.[4] |
Protocol for Non-Aqueous Hydrolysis of a Hindered Ester
-
Dissolve this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Prepare a 0.3 N solution of NaOH in methanol (MeOH).
-
Add the methanolic NaOH solution to the solution of the ester in a 1:9 ratio of MeOH:CH₂Cl₂. An excess of NaOH (e.g., 3.0 equiv.) is typically used.[9]
-
Stir the reaction at room temperature. The formation of a precipitate of the sodium carboxylate salt may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction can be worked up by adding water and acidifying with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the carboxylic acid with an organic solvent, dry, and purify as needed.
Problem: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Poor conversion of the aryl bromide.
-
Decomposition of the catalyst or amine coupling partner.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The combination of a sterically hindered substrate and certain amines can lead to catalyst deactivation. | 1. Ligand Choice: Use highly specialized, bulky, and electron-rich ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) or Hartwig's Josiphos-type ligands are often excellent choices. N-heterocyclic carbene (NHC) ligands can also be very effective.[11][12] |
| Inappropriate Base | The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. A base that is too weak may not be effective, while a base that is too strong can cause side reactions. | 1. Base Screening: The most common bases are NaOt-Bu, LiHMDS, and K₃PO₄. The choice is often substrate-dependent, and screening is recommended. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher temperatures. |
| Solvent Effects | The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. | 1. Solvent Screening: Toluene and dioxane are common solvents. For some systems, polar aprotic solvents like DMF or DMA can be beneficial, but one must be cautious about potential side reactions at high temperatures. |
References
- Biffis, A., et al. (2018).
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Oi, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(21), 5493-5501. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
- Silverman, G. S., & Rakita, P. E. (2001). Handbook of Grignard Reagents. CRC Press.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
ResearchGate. (2019). Organocopper Cross-coupling Reaction for C–C Bond Formation on Highly Sterically Hindered Structures. [Link]
-
J-Stage. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. [Link]
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. [Link]
-
Wikipedia. (2023). Sonogashira reaction. [Link]
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]
-
Semantic Scholar. (n.d.). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. [Link]
-
ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. [Link]
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]
-
Semantic Scholar. (n.d.). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. [Link]
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]
-
Royal Society of Chemistry. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. [Link]
-
ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ACS Publications. (2000). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
-
MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
Sources
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Heck Reaction Rates with Methyl 2-bromo-4-methylbenzoate
Welcome to the technical support center for optimizing palladium-catalyzed Heck reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reaction rate and overall efficiency when using sterically hindered and electronically deactivated substrates such as Methyl 2-bromo-4-methylbenzoate. Here, we will delve into the mechanistic nuances of the Heck reaction and provide actionable troubleshooting strategies to enhance your experimental outcomes.
Introduction: The Challenge of a Substituted Aryl Bromide
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] However, the reactivity of the aryl halide is paramount. While aryl iodides are highly reactive, their cost and availability often make aryl bromides a more practical choice.[4] The reactivity order is generally Ar-I > Ar-Br > Ar-Cl, which suggests that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[4]
This compound presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group impedes the approach of the palladium catalyst to the C-Br bond, slowing the critical oxidative addition step.[5][6]
-
Electronic Deactivation: The electron-withdrawing methyl ester group, while not as deactivating as a nitro group, reduces the electron density of the aromatic ring, further disfavoring oxidative addition.[7]
This guide will provide a structured approach to overcoming these hurdles.
Understanding the Catalytic Cycle
A firm grasp of the Heck reaction mechanism is essential for effective troubleshooting. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[3] This is often the slowest step, especially with hindered and electron-poor aryl bromides.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Aryl-Pd bond.[3]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the desired substituted alkene and a hydrido-palladium complex.[3]
-
Reductive Elimination: The hydrido-palladium complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[8][9]
dot digraph "Heck Reaction Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: The Catalytic Cycle of the Heck Reaction", width=7.6, height=7.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
A [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Olefin Coordination\n& Migratory Insertion", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="R-CH₂-CH(Ar)-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="β-Hydride Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="H-Pd(II)-X(L)₂ + Ar-CH=CH-R", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Reductive Elimination\n(Base)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [color="#4285F4"]; B -> C [label="+ Ar-X", color="#4285F4"]; C -> D [label="+ Alkene", color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [label="+ Base", color="#34A853"]; H -> A [label="- Base-HX", color="#34A853"]; } Caption: The catalytic cycle of the Heck reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when running Heck reactions with challenging substrates like this compound.
Q1: My reaction is extremely slow or shows no conversion. What is the most likely cause?
A1: With a sterically hindered and electron-deficient substrate, the primary suspect is an inefficient oxidative addition step. Several factors could be at play:
-
Catalyst Choice: Not all palladium sources are created equal. While Pd(OAc)₂ is a common and effective precatalyst, it requires in situ reduction to the active Pd(0) species.[8] If this reduction is slow or incomplete, the catalytic cycle will be sluggish.
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the active catalytic species.[10][11]
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, especially at elevated temperatures, leading to the formation of inactive palladium black.[12]
Troubleshooting Steps:
-
Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that readily forms the active Pd(0) species.[2]
-
Optimize the Ligand: Screen a variety of bulky, electron-rich phosphine ligands. See the table below for some suggestions.
-
Ensure Rigorous Inert Atmosphere: Degas your solvent and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Q2: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal. This is often caused by:
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can also promote catalyst decomposition.[13]
-
Presence of Oxygen: As mentioned, trace amounts of oxygen can oxidize and deactivate the catalyst.
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the Pd(0) catalyst. If the ligand concentration is too low or the ligand itself is not robust enough, decomposition is more likely.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Improve Degassing Procedures: Use techniques like freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Increase Ligand Loading: A slight excess of the phosphine ligand (relative to the palladium) can sometimes help stabilize the catalyst. However, be aware that a large excess can inhibit the reaction by occupying all coordination sites on the palladium.[4]
-
Consider a More Stable Catalyst System: Some modern, well-defined pre-catalysts are designed for greater thermal stability.
Q3: My reaction yields are low, and I have a mixture of products. What are the likely side reactions?
A3: Low yields and product mixtures can arise from several side reactions:
-
β-Hydride Elimination from the "Wrong" Position: With unsymmetrical alkenes, β-hydride elimination can occur from different carbons, leading to a mixture of regioisomers.[14]
-
Alkene Isomerization: The hydrido-palladium intermediate (H-Pd-X) can re-add to the product alkene in a reversible manner, leading to isomerization of the double bond.[9]
-
Reductive Dehalogenation: The aryl bromide can be reduced to the corresponding arene, consuming the starting material without forming the desired product.
Troubleshooting Steps:
-
Optimize the Base: The base is crucial for the final reductive elimination step. A base that is too weak may not efficiently regenerate the catalyst, while a base that is too strong can promote side reactions.[15] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices.
-
Choice of Alkene: If possible, using a symmetrical alkene or one that is biased towards a single regioisomeric product can simplify the outcome. Electron-withdrawing groups on the alkene generally favor substitution at the β-position.[1]
-
Control Reaction Time: Over-extending the reaction time, especially at high temperatures, can increase the likelihood of isomerization and other side reactions. Monitor the reaction progress closely and quench it once the starting material is consumed.
Q4: How do I choose the right ligand for my sterically hindered substrate?
A4: For sterically hindered aryl bromides like this compound, the ligand must be both bulky and electron-rich .
-
Bulkiness: A large cone angle helps to promote the reductive elimination of the product and can create a more coordinatively unsaturated palladium center, which can facilitate oxidative addition.[11]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step.[10]
| Ligand | Key Features |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Very bulky and electron-rich. Often highly effective for challenging couplings. |
| Tricyclohexylphosphine (PCy₃) | Bulky and electron-rich, with good stability. |
| Buchwald Ligands (e.g., SPhos, XPhos) | A class of highly effective biaryl phosphine ligands known for their ability to promote difficult cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | Can be strong electron donors and offer good thermal stability, making them an alternative to phosphine ligands.[10] |
Recommendation: Start with a screening of a few different ligands to identify the most promising candidate for your specific reaction.
Experimental Protocols
Standard Heck Reaction Protocol (Starting Point)
This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene).
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), triphenylphosphine (4 mol%), and this compound (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the alkene (1.2 mmol) and a suitable base such as triethylamine (1.5 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or NMP, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Optimized Protocol for Improved Reaction Rate
This protocol incorporates modifications to address the challenges posed by the substrate.
-
Catalyst and Ligand: In an inert atmosphere glovebox, add a more active pre-catalyst such as a Pd(0) source or a Buchwald pre-catalyst (1-2 mol%) and a bulky, electron-rich ligand like P(t-Bu)₃ or SPhos (2-4 mol%) to an oven-dried Schlenk flask.
-
Reagents: Add this compound (1.0 mmol) and a solid inorganic base like K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line.
-
Solvent and Alkene: Add a thoroughly degassed polar aprotic solvent like DMAc or NMP (5 mL) and the alkene (1.2 mmol) via syringe.[16]
-
Reaction: Heat the mixture to 80-100 °C. The lower temperature is often possible with a more active catalyst system and helps to prevent decomposition.
-
Monitoring and Work-up: Follow the same procedure as the standard protocol.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Troubleshooting Workflow for Slow Heck Reactions", width=7.6, height=7.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Start [label="Slow or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Palladium Black Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Improve Inert Atmosphere\nLower Temperature\nIncrease Ligand Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Screen Ligands", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Change Palladium Source", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q4 [label="Optimize Base and Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Reaction Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Sol1; Sol1 -> Q2; Q1 -> A1_No [label="No"]; A1_No -> Q2; Q2 -> Q3; Q3 -> Q4; Q4 -> Success; } Caption: A logical workflow for troubleshooting slow Heck reactions.
Concluding Remarks
Improving the reaction rate of Heck reactions with challenging substrates like this compound requires a systematic and mechanistically informed approach. By carefully considering the choice of catalyst, ligand, base, and solvent, and by ensuring rigorous experimental technique, researchers can significantly enhance the efficiency and success of these powerful C-C bond-forming reactions. This guide serves as a starting point for your optimization efforts, and we encourage you to explore the cited literature for a deeper understanding of the principles at play.
References
- de Vries, J. G. (2001). The Heck reaction. In The Mizoroki–Heck Reaction (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Wikipedia. (2024). Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Zia-ur-Rehman, M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 433-444. [Link]
- Ye, Z., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2898-2903.
-
Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications. [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ACS Publications. (2011). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. [Link]
-
ACS Publications. (2003). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]
-
Taylor & Francis Online. (2019). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
Sathee Jee. (n.d.). Chemistry Heck Reaction. [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
White Rose Research Online. (2013). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2003). The Heck reaction: Mechanistic insights and novel ligands. [Link]
-
ResearchGate. (2018). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
-
National Institutes of Health. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. [Link]
-
Wiley Online Library. (2020). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]
-
R Discovery. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
ACS Publications. (2013). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. [Link]
-
ResearchGate. (2023). Optimization of conditions for the Heck reaction. [Link]
-
PubMed. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions of Methyl 2-bromo-4-methylbenzoate
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during the Sonogashira coupling of Methyl 2-bromo-4-methylbenzoate. The following resources provide in-depth, experience-driven advice to diagnose and resolve these common issues, ensuring the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetrical diyne.[1][2] This reaction is problematic as it consumes the often valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the formation of byproducts.[3][4]
Q2: What are the primary drivers of alkyne homocoupling in a standard Sonogashira reaction?
A2: The principal causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[4][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[4] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][4]
Q3: My reaction with this compound is showing significant homocoupling. What are the first steps I should take to troubleshoot this?
A3: When significant homocoupling is observed, a systematic approach to troubleshooting is essential. Begin by rigorously excluding oxygen from your reaction setup. This involves thorough degassing of solvents and reagents and maintaining a robust inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][6] Subsequently, consider optimizing the reaction parameters, such as catalyst and ligand choice, base, solvent, and temperature, as these can all influence the relative rates of the desired cross-coupling and the undesired homocoupling.[4] In many cases, transitioning to a copper-free Sonogashira protocol is the most effective solution.[1][7]
Q4: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A4: Absolutely. The ligand on the palladium catalyst plays a crucial role in its stability and reactivity.[8] Bulky and electron-rich phosphine ligands can accelerate the rate-determining oxidative addition of the aryl bromide to the palladium(0) center and subsequent steps in the cross-coupling cycle.[9] This can help the desired reaction outcompete the homocoupling pathway. However, the optimal ligand is often substrate-dependent, and some empirical screening may be necessary.
Q5: How does the reactivity of this compound compare to other aryl halides in Sonogashira couplings?
A5: The reactivity of aryl halides in Sonogashira reactions generally follows the order: I > OTf ≈ Br > Cl.[10] Aryl bromides, such as this compound, are typically less reactive than the corresponding aryl iodides and may require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve efficient coupling.[6][11] The electronic nature of the substituents on the aromatic ring also plays a role; electron-withdrawing groups can increase the rate of oxidative addition.
In-Depth Troubleshooting Guides
Scenario 1: High Levels of Alkyne Homocoupling with Low to Moderate Yield of the Desired Product
This is the most common issue encountered. It indicates that the conditions are promoting the Glaser coupling pathway at a rate comparable to or faster than the Sonogashira cross-coupling.
Root Cause Analysis & Mitigation Strategies
-
Oxygen Contamination: The presence of even trace amounts of oxygen can significantly promote the oxidative homocoupling of the alkyne, a reaction catalyzed by the copper(I) species.[4][5]
-
Protocol: Implement rigorous degassing of all solvents and liquid reagents. The freeze-pump-thaw method is highly effective. For solid reagents, ensure they are dried and stored under an inert atmosphere. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction setup and execution.[6]
-
-
Copper Co-catalyst: The copper(I) salt, while accelerating the desired reaction, is also the primary catalyst for the Glaser homocoupling.[1]
-
Protocol: The most direct solution is to switch to a copper-free Sonogashira protocol.[7][12] Numerous effective copper-free methods have been developed that eliminate the risk of Glaser coupling.[13][14] If a copper-catalyzed system must be used, ensure the copper(I) iodide is of high purity and used at the lowest effective catalytic loading.
-
-
Slow Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step in the Sonogashira catalytic cycle.[5] If this step is slow, the concentration of the copper acetylide intermediate can build up, increasing the likelihood of homocoupling.
-
Protocol:
-
Increase Temperature: For aryl bromides, higher reaction temperatures are often necessary to facilitate oxidative addition.[15]
-
Ligand Modification: Employing more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[9]
-
Catalyst Choice: Utilize a pre-activated Pd(0) source or a more efficient precatalyst system to ensure the active catalyst is readily available.[8][16]
-
-
-
Sub-optimal Base or Solvent: The choice of base and solvent can influence the solubility of intermediates and the overall reaction kinetics.[17][18]
-
Protocol: Amine bases like triethylamine or diisopropylamine are commonly used.[6] Ensure the base is anhydrous and used in an appropriate excess. The solvent should be chosen to ensure all components remain in solution at the reaction temperature. Common solvents include THF, DMF, dioxane, and toluene.[10]
-
Visualizing the Competing Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Scenario 2: Reaction Stalls or Proceeds Very Slowly, with Homocoupling as the Major Product
This scenario suggests that the conditions are highly unfavorable for the cross-coupling of this compound.
Root Cause Analysis & Mitigation Strategies
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.[8][19]
-
Protocol:
-
Use a Precatalyst: Employ a well-defined Pd(II) precatalyst that is known to reliably reduce to the active Pd(0) species in situ.[20]
-
Check Reagent Purity: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Impurities can poison the catalyst.[20]
-
Avoid Palladium Black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by high temperatures, certain solvents (anecdotally, THF can be problematic), or impurities.[19] If this occurs, the reaction should be repeated with fresh reagents and potentially a different solvent.
-
-
-
Poor Substrate Reactivity: As an aryl bromide, this compound is less reactive than corresponding aryl iodides.[10] The reaction conditions may not be sufficiently forcing.
-
Protocol:
-
Increase Temperature: Systematically increase the reaction temperature. For many aryl bromides, temperatures of 80°C or higher may be required.[15]
-
Screen Catalysts and Ligands: Test different palladium sources and a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find a more active system for this specific substrate.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Screen polar aprotic solvents like DMF, DMAc, or NMP, which can often accelerate the coupling of less reactive aryl halides.[10]
-
-
Experimental Protocol: A Copper-Free Approach to Mitigate Homocoupling
This protocol is a robust starting point for the Sonogashira coupling of this compound, designed to minimize homocoupling.[12]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, to make a ~0.9 M solution) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and incrementally increase if no reaction is observed) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for homocoupling issues.
Data Summary Table
| Parameter | Recommendation for Aryl Bromides | Rationale |
| Catalyst System | Copper-free is preferred.[1][7] | Eliminates the primary catalyst for Glaser homocoupling.[4] |
| Palladium Source | Pd(0) or efficient Pd(II) precatalysts.[8][20] | Ensures the availability of the active catalytic species.[16] |
| Ligand | Bulky, electron-rich phosphines.[9] | Accelerates oxidative addition, the rate-limiting step for aryl bromides.[5] |
| Base | Amine bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃).[1] | Must be strong enough to deprotonate the alkyne but not cause side reactions. |
| Solvent | Polar aprotic (e.g., DMF, DMAc).[10] | Can improve solubility and accelerate reactions of less reactive aryl bromides.[17] |
| Temperature | Often requires heating (e.g., 60-100°C).[15] | Overcomes the higher activation energy for oxidative addition of aryl bromides.[10] |
| Atmosphere | Strictly inert (Argon or Nitrogen).[1][6] | Prevents oxygen-mediated Glaser coupling.[4] |
References
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
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-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Shafiee, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Mohan, D., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Borah, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Valdman, A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Mohan, D., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Available at: [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The Organic Chemistry Portal. Available at: [Link]
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Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Jana, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2016). The Glaser–Hay Coupling Reaction. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Mondal, S., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
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-
Borah, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. ResearchGate. Available at: [Link]
-
Mohan, D., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
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-
Byers, P. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. ResearchGate. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a. ResearchGate. Available at: [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
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YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate. Available at: [Link]
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Impact of base and solvent choice on the outcome of reactions with Methyl 2-bromo-4-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists and researchers utilizing Methyl 2-bromo-4-methylbenzoate (CAS 87808-49-9). This guide is structured to provide direct, actionable insights into the most common challenges encountered when using this versatile aryl bromide in synthetic applications. My focus here is not just on what to do, but why a particular choice of base or solvent is critical to achieving your desired reaction outcome. We will explore the mechanistic nuances of palladium-catalyzed cross-coupling reactions, offering troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs): General Principles
This section addresses overarching questions that apply to multiple reaction types involving your substrate.
Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the first things I should check?
A1: When a reaction fails, a systematic review of the core components is the most effective troubleshooting strategy.[1] Before re-running the entire experiment, consider these primary checkpoints:
-
Reagent Integrity: Verify the purity and dryness of all reagents. Solvents should be anhydrous and degassed, as oxygen can deactivate the active Pd(0) catalyst.[2] Bases, especially hygroscopic ones like potassium phosphate, should be freshly opened or properly stored.
-
Catalyst Activity: The palladium source and its associated ligand are the heart of the reaction. Phosphine ligands are susceptible to oxidation.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to the active Pd(0) species. Using a pre-formed, air-stable precatalyst can often provide more consistent results.[3]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1][2] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the reaction.
-
Temperature and Stirring: Ensure the reaction was heated to the appropriate temperature and that stirring was vigorous enough to keep all components, especially heterogeneous bases, well-mixed.[2]
Q2: How does the electronic nature of this compound influence reaction conditions?
A2: Your substrate, this compound, is an interesting case. It possesses an electron-withdrawing methyl ester group and an electron-donating methyl group on the aromatic ring. The bromine is ortho to the ester, which can create steric considerations. The overall electronic nature is relatively neutral to slightly electron-poor. This profile makes it a generally good substrate for oxidative addition to a Pd(0) center, which is the first step in most cross-coupling catalytic cycles.[4][5] However, the ester functionality is a critical factor in your choice of base, as it is susceptible to hydrolysis under harsh basic conditions.
Q3: What are the fundamental differences between using an inorganic base (like K₂CO₃) and an organic base (like DBU)?
A3: The choice between inorganic and organic bases hinges on solubility, strength, and potential side reactions.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are very common in cross-coupling.[6] They are typically inexpensive and effective. However, their poor solubility in many organic solvents (like toluene or THF) results in a heterogeneous reaction mixture, which can sometimes lead to reproducibility issues if stirring is not adequate.[7]
-
Organic Bases (e.g., DBU, triethylamine): These are soluble in organic solvents, creating a homogeneous reaction environment.[8][9] This can be advantageous for kinetics and reproducibility.[10] However, they can sometimes inhibit the catalyst by coordinating to the palladium center.[8][9] Their role can be complex, and their effect on the reaction rate can depend on their concentration and binding properties relative to the nucleophile.[8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling your aryl bromide with an organoboron species.[11][12] The base is a critical component, primarily for activating the boronic acid to facilitate transmetalation.[6][13]
Q4: I am performing a Suzuki coupling with this compound and an arylboronic acid. Which base and solvent system should I start with?
A4: A reliable starting point for this substrate is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base, with a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[6][11][13]
-
Why this base? K₂CO₃ and K₃PO₄ are strong enough to form the reactive boronate species from the boronic acid, which is essential for the transmetalation step, but are generally mild enough to avoid hydrolysis of your methyl ester group.[2][6][13]
-
Why this solvent? The organic solvent (dioxane) dissolves the aryl bromide and the catalyst complex, while the water is necessary to dissolve the inorganic base.[11][14] This biphasic system is extremely common and effective for Suzuki couplings. Toluene can also be used in place of dioxane.[11]
Data Table: Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conj. Acid | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | 10.3 | Aqueous/organic biphasic | Inexpensive, effective, compatible with many functional groups.[15] | Can be slow with challenging substrates. |
| K₃PO₄ | 12.3 | Aqueous or anhydrous | Often more effective for less reactive substrates than carbonates.[2][6] | Can promote side reactions if not used carefully. |
| Cs₂CO₃ | 10.3 | Aqueous or anhydrous | Higher solubility in organic solvents; good for difficult couplings.[6] | More expensive. |
| NaOH | 15.7 | Aqueous/organic biphasic | Very strong and effective.[14] | High risk of hydrolyzing the methyl ester on your substrate. |
Q5: My reaction yield is low, and I suspect my boronic acid is decomposing. How can my choice of base and solvent prevent this?
A5: You are likely observing protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond.[2]
-
Base Selection: Using milder bases like potassium fluoride (KF) or weaker carbonates can sometimes reduce the rate of protodeboronation.[2] The base's role is to activate the boronic acid for transmetalation; an overly strong base can accelerate decomposition.
-
Solvent Choice: While some water is often necessary to dissolve the base, excess water can be a proton source.[2] Running the reaction under anhydrous conditions with a soluble base like Cs₂CO₃ or using a phase-transfer catalyst can be an effective strategy. Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) before the coupling can significantly suppress this side reaction.[2][4]
Workflow: Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[16][17] For your substrate, the primary challenge is achieving efficient coupling without causing saponification of the methyl ester.
Q6: I need to couple this compound with a primary amine. I am concerned about hydrolyzing the ester. What base should I use?
A6: Your concern is valid. Strong, nucleophilic bases commonly used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), pose a significant risk of hydrolyzing your ester.[18] For ester-containing substrates, you should use a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[7][18][19]
-
Why these bases work: They are strong enough to deprotonate the amine in the catalytic cycle but are significantly less nucleophilic than alkoxides, thus preserving the ester functionality.[18][19] This may require slightly higher reaction temperatures or longer reaction times compared to protocols using NaOtBu.[19]
Q7: What is the best solvent for a Buchwald-Hartwig amination with this substrate?
A7: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[19][20][21]
-
Why these solvents work: They are relatively nonpolar and aprotic, effectively solubilizing the aryl bromide and the catalyst complex. They also have sufficiently high boiling points to allow for the heating often required for these reactions. Toluene is often preferred for its ability to provide good selectivity and minimize side reactions.[21] While THF can be used, it sometimes results in lower yields.[19]
Q8: My main byproduct is the hydrodehalogenated starting material (Methyl 4-methylbenzoate). How can I minimize this?
A8: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen.[19] This can arise from a competing pathway in the catalytic cycle, often β-hydride elimination from the palladium amide intermediate.[17] Your choice of base and reaction conditions can influence this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[19]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions. If your desired reaction is proceeding, albeit slowly, try running it for a longer time at a slightly lower temperature.[19]
-
Screen Ligands: The choice of phosphine ligand is critical. Some ligands are more prone to promoting hydrodehalogenation than others.[19] Bulky, electron-rich biaryl monophosphine ligands are often essential for promoting the desired reductive elimination over side reactions.[18]
Decision Tree: Base and Solvent Selection
Caption: Base/solvent decision tree for key reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point for screening.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is designed to be compatible with the ester functionality.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and Cs₂CO₃.[22]
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene via syringe.[22]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[22]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Vasilevsky, S. F., & El-Salfiti, K. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Available at: [Link]
-
Chem.libretexts.org. (n.d.). The Role of Palladium Catalysts in Cross-Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-bromo-4-methylbenzoate and Methyl 4-bromo-2-methylbenzoate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of a starting material can dictate the success, efficiency, and ultimate feasibility of a synthetic route. Positional isomers, while seemingly similar, often exhibit profoundly different chemical behaviors. This guide provides an in-depth comparative analysis of two such isomers: Methyl 2-bromo-4-methylbenzoate (CAS 87808-49-9) and Methyl 4-bromo-2-methylbenzoate (CAS 99548-55-7).[1][2] We will dissect how the subtle shift in substituent positions dramatically influences their reactivity, particularly in cornerstone reactions vital for pharmaceutical and materials science research.
Structural and Electronic Profiles: A Tale of Two Isomers
At first glance, both molecules share the same molecular formula, C₉H₉BrO₂, and molecular weight.[2] However, the arrangement of the bromo, methyl, and methyl ester groups on the benzene ring creates distinct steric and electronic environments. This fundamental difference is the primary driver of their divergent reactivity.
The key distinction lies in the substituents positioned ortho to the reactive C-Br bond and the ester functionality.
-
This compound: The bromine atom is sterically encumbered by the adjacent methyl ester group. This arrangement places the strongly electron-withdrawing ester group ortho to the potential leaving group (Br), a critical feature for nucleophilic aromatic substitution.
-
Methyl 4-bromo-2-methylbenzoate: The bromine atom is flanked by a hydrogen and the C-2 methyl group. The steric hindrance around the C-Br bond is therefore less pronounced compared to its isomer. Here, the electron-withdrawing ester group is positioned para to the bromine atom.
Caption: Structural differences between the two isomers.
The Arena of Cross-Coupling: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for C-C and C-N bond formation.[3][4] The first and often rate-limiting step in these reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide bond. This step is exquisitely sensitive to steric hindrance around the C-Br bond.[5]
Expert Insight: Due to the bulky methyl ester group adjacent to the bromine in This compound , the oxidative addition step is significantly hindered. This steric clash impedes the approach of the palladium catalyst, often requiring more forcing conditions, higher catalyst loadings, or highly active, sterically demanding phosphine ligands (e.g., XPhos, SPhos) to achieve reasonable reaction rates and yields.[6][7][8]
Conversely, Methyl 4-bromo-2-methylbenzoate presents a less sterically congested environment around the C-Br bond. The adjacent methyl group is considerably smaller than the methyl ester group, facilitating easier access for the palladium catalyst. This generally translates to faster reactions, milder conditions, and higher yields with a broader range of standard catalyst systems.[3][9]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes for a Suzuki-Miyaura coupling of each isomer with phenylboronic acid under typical conditions.
| Feature | This compound | Methyl 4-bromo-2-methylbenzoate | Rationale |
| Relative Reactivity | Lower | Higher | Reduced steric hindrance at the C-Br bond in the 4-bromo isomer facilitates oxidative addition. |
| Typical Yield | 40-70% | 80-95% | The hindered nature of the 2-bromo isomer can lead to side reactions like hydrodehalogenation or homocoupling.[6] |
| Optimal Ligand | Bulky, electron-rich (e.g., XPhos, SPhos)[6] | Standard or moderately bulky (e.g., PPh₃, PCy₃) | More active ligands are needed to overcome the steric barrier of the 2-bromo isomer.[10] |
| Reaction Time | 12-24 hours | 2-8 hours | Slower oxidative addition for the 2-bromo isomer necessitates longer reaction times. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful coupling confirms the activity of the catalyst and the reactivity of the substrate under the chosen conditions.
Objective: To synthesize the corresponding biphenyl product from the aryl bromide.
Materials:
-
Aryl Bromide (this compound OR Methyl 4-bromo-2-methylbenzoate) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/Water (10:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The reaction mixture should be rigorously degassed to remove oxygen, which can deactivate the catalyst.[6]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
For Methyl 4-bromo-2-methylbenzoate: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
For this compound: The reaction will likely require a longer period, up to 24 hours. The use of a highly active ligand like SPhos is chosen specifically to address the steric hindrance of this substrate.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.
Nucleophilic Aromatic Substitution (SNAr): An Uneven Match
Nucleophilic aromatic substitution (SNAr) proceeds via a mechanism distinct from cross-coupling and is highly dependent on the electronic properties of the aromatic ring.[11] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex.[12]
Expert Insight: Here, the roles are dramatically reversed. This compound is highly activated for SNAr. The powerful electron-withdrawing methyl ester group is located ortho to the bromine atom, providing excellent resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack.
In contrast, Methyl 4-bromo-2-methylbenzoate , while having the ester group para to the bromine (which also provides resonance stabilization), suffers from two drawbacks. First, the electron-donating methyl group at the C-2 position slightly deactivates the ring towards nucleophilic attack. Second, this ortho-methyl group can sterically hinder the approach of the incoming nucleophile to the ipso-carbon. Therefore, its reactivity in SNAr reactions is expected to be substantially lower than its isomer.
Caption: Comparative SNAr mechanism pathways.
Side-Chain and Functional Group Reactivity
The differential placement of substituents also influences the reactivity of the methyl and ester groups themselves.
-
Benzylic Bromination: The methyl group in Methyl 4-bromo-2-methylbenzoate can undergo radical bromination (e.g., with NBS and a radical initiator) to form Methyl 4-bromo-2-(bromomethyl)benzoate, a useful bifunctional intermediate.[13] The reactivity of the C-4 methyl group in the other isomer would be subject to different electronic influences.
-
Ester Reduction: Reduction of the ester group (e.g., with LiAlH₄) to a primary alcohol may be influenced by sterics. The ortho-bromo group in This compound is larger than the ortho-methyl group in its isomer, potentially hindering the approach of bulky hydride reagents to the ester's carbonyl carbon.
Conclusion and Strategic Recommendations
The choice between this compound and Methyl 4-bromo-2-methylbenzoate is not arbitrary but a strategic decision based on the desired chemical transformation.
-
Choose Methyl 4-bromo-2-methylbenzoate for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig). Its lower steric hindrance around the C-Br bond ensures higher reactivity, milder conditions, and broader catalyst compatibility, making it the superior substrate for building complex molecular scaffolds via C-C or C-N bond formation.[3]
-
Choose this compound for Nucleophilic Aromatic Substitution (SNAr) Reactions. The ortho position of the strongly electron-withdrawing ester group provides potent activation, making this isomer the ideal choice when the synthetic strategy involves displacing the bromine with a nucleophile.[11][12]
Understanding these structure-activity relationships is paramount for synthetic chemists. It allows for the logical design of synthetic routes, troubleshooting of problematic reactions, and the efficient creation of target molecules for research, drug discovery, and materials science.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved January 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-methylbenzoate. PubChem. Retrieved January 4, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Kim, Y., & Park, Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, ACS Publications. Retrieved January 4, 2026, from [Link]
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van der Ham, A. G. J., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. NIH. Retrieved January 4, 2026, from [Link]
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Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 4, 2026, from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved January 4, 2026, from [Link]
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LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]
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Luo, X., et al. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Retrieved January 4, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved January 4, 2026, from [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 4, 2026, from [Link]
-
LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved January 4, 2026, from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. Retrieved January 4, 2026, from [Link]
-
Reddy, V. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. NIH. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved January 4, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved January 4, 2026, from [Link]
-
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-
Chem 2700. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube. Retrieved January 4, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Retrieved January 4, 2026, from [Link]
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- 9. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
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The Strategic Dance of Substituents: A Comparative Guide to Methyl 2-bromo-4-methylbenzoate and its Isomers in Suzuki Coupling
In the intricate world of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning testament to the power of palladium catalysis in forging carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the precise construction of biaryl scaffolds is paramount.[2] Among the vast arsenal of building blocks, brominated benzoic acid esters are particularly valuable intermediates. Their ester functionality provides a handle for further molecular diversification, while the bromo substituent is the reactive linchpin for the Suzuki coupling.
This guide provides an in-depth comparative analysis of Methyl 2-bromo-4-methylbenzoate and its structural isomers in the context of Suzuki coupling. We will delve into the nuanced interplay of steric and electronic effects imparted by the substituent positions on the benzene ring, offering a predictive framework for their reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, optimizing for yield, and reaction efficiency.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The efficiency of each of these steps, and thus the overall success of the reaction, is profoundly influenced by the steric and electronic environment of the substrates.
Comparative Analysis of Brominated Methyl Benzoate Isomers
The reactivity of brominated methyl benzoates in Suzuki coupling is a delicate balance of steric hindrance and electronic effects. The relative positions of the bromo, methyl, and methoxycarbonyl substituents on the aromatic ring dictate the ease of oxidative addition and, consequently, the overall reaction yield.
| Substrate | Structure | Key Features | Expected Reactivity in Suzuki Coupling |
| This compound | ![]() | Bromo and methyl groups are ortho and para to the ester, respectively. The ester is ortho to the bromine. | Moderate to High: The ortho ester group provides some steric hindrance, but the electron-withdrawing nature of the ester can activate the C-Br bond. The para-methyl group has a minor electronic effect. |
| Methyl 4-bromo-2-methylbenzoate | ![]() | Bromo and methyl groups are para and ortho to the ester, respectively. The bromine is meta to the methyl group. | High: The bromine is in the sterically unencumbered para position relative to the ester. The ortho-methyl group provides some steric bulk but is not directly adjacent to the reacting center. This isomer is expected to be highly reactive.[3] |
| Methyl 2-bromo-5-methylbenzoate | ![]() | Both bromo and methyl groups are meta to the ester. The bromine is ortho to an empty position. | High: The bromine atom is sterically accessible. The methyl group is meta to the bromine, exerting a minimal steric effect on the oxidative addition step. |
| Methyl 3-bromo-4-methylbenzoate | ![]() | Bromo and methyl groups are meta and para to the ester, respectively. | High: The bromine is in the sterically unhindered meta position, and the para-methyl group does not pose a significant steric barrier. |
| Methyl 2-bromobenzoate | ![]() | Bromo group is ortho to the ester. | Moderate: The ortho-ester group introduces significant steric hindrance, which can impede the oxidative addition step.[4] However, the electron-withdrawing nature of the ester can partially counteract this effect by making the aryl halide more electrophilic. |
| Methyl 4-bromobenzoate | ![]() | Bromo group is para to the ester. | Very High: The bromine is in the sterically accessible para position, and the electron-withdrawing ester group at the para position strongly activates the C-Br bond towards oxidative addition.[5] |
Discussion of Substituent Effects:
-
Steric Hindrance: The presence of a substituent at the ortho position to the bromine atom generally disfavors the oxidative addition step, which is the initial and often rate-limiting step in the Suzuki coupling. This is due to the steric clash between the ortho substituent and the bulky palladium catalyst complex. Therefore, isomers with an ortho-ester or ortho-methyl group relative to the bromine, such as This compound and Methyl 2-bromobenzoate , are expected to exhibit lower reactivity compared to their less sterically hindered counterparts.[6][7]
-
Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as the methoxycarbonyl group (-COOCH₃), enhance the electrophilicity of the aryl bromide, making the carbon atom of the C-Br bond more susceptible to nucleophilic attack by the Pd(0) catalyst. This generally accelerates the rate of oxidative addition.[8][9] Conversely, electron-donating groups, like the methyl group (-CH₃), can slightly deactivate the aryl bromide towards oxidative addition.
Analysis of this compound:
In This compound , the bromine atom is flanked by the methoxycarbonyl group at one ortho position. This presents a classic case of competing effects. The steric bulk of the ortho-ester group is expected to retard the reaction rate. However, the electron-withdrawing nature of this same group will activate the C-Br bond. The methyl group at the para position has a relatively minor electronic influence. The net effect is a moderate to high reactivity, which can often be overcome with a suitable choice of catalyst, ligand, and reaction conditions.
Comparison with Isomers:
-
Methyl 4-bromo-2-methylbenzoate is predicted to be one of the more reactive isomers. The bromine is in the sterically accessible para position relative to the ester, and the ortho-methyl group, while providing some steric bulk, is not directly adjacent to the site of oxidative addition.[3]
-
Methyl 2-bromo-5-methylbenzoate and Methyl 3-bromo-4-methylbenzoate are also expected to be highly reactive. In both cases, the bromine atom is not flanked by a bulky ortho substituent, leading to a more favorable oxidative addition step.
-
Methyl 2-bromobenzoate serves as a good benchmark for the steric hindrance of an ortho-ester group. Its reactivity is generally moderate and often requires more forcing conditions or specialized catalyst systems to achieve high yields.[4]
-
Methyl 4-bromobenzoate represents the ideal scenario in terms of both sterics and electronics. The bromine is in the open para position, and the strongly electron-withdrawing ester group in the same position provides maximal activation of the C-Br bond.[5]
Experimental Protocols
A representative protocol for the Suzuki-Miyaura coupling of a brominated methyl benzoate with phenylboronic acid is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate.
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
Brominated methyl benzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated methyl benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To further elucidate the key concepts discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds. The reactivity of brominated benzoic acid esters in this reaction is governed by a subtle interplay of steric and electronic factors. While This compound presents a case of competing steric hindrance and electronic activation, leading to moderate to high reactivity, a careful consideration of the substituent positions on the aromatic ring allows for a predictive understanding of the relative reactivities of its isomers. Isomers lacking significant ortho substitution to the bromine atom, such as Methyl 4-bromo-2-methylbenzoate , Methyl 2-bromo-5-methylbenzoate , and Methyl 3-bromo-4-methylbenzoate , are generally expected to exhibit higher reactivity. This guide provides a framework for researchers to strategically select their starting materials and optimize their reaction conditions to achieve their synthetic goals with greater efficiency.
References
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Royal Society of Chemistry. (n.d.). A novel water-soluble supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
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National Institutes of Health. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]
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National Institutes of Health. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). [Link]
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Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
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ResearchGate. (n.d.). Effect of substituents on SuzukieMiyaura reactions. a. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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ResearchGate. (n.d.). 3,5-substituent effect on catalytic activities in Suzuki-Miyaura.... [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Esters as electrophiles in the Suzuki–Miyaura coupling. (a).... [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Organic Chemistry Frontiers. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... [Link]
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Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
SciSpace. (n.d.). Palladium-catalyzed cross-coupling reactions of organoboron compounds. [Link]
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ACS Publications. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
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A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Electrophilic Alternatives to Methyl 2-bromo-4-methylbenzoate
For researchers navigating the complexities of pharmaceutical and materials science, the synthesis of biaryl scaffolds is a foundational challenge. These motifs are ubiquitous in agrochemicals, natural products, and blockbuster drugs.[1] The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, has become an indispensable tool for forging the critical C(aryl)-C(aryl) bond.[2]
Methyl 2-bromo-4-methylbenzoate serves as a classic electrophilic coupling partner—a workhorse aryl bromide. However, reliance on a single class of reagents can impose limitations related to reactivity, cost, and functional group compatibility, especially when dealing with sterically hindered or complex substrates.[3] This guide provides an in-depth comparison of viable and emerging alternative electrophiles, moving beyond the standard aryl bromide to empower scientists with a broader, more versatile synthetic toolkit. We will dissect the performance of aryl chlorides, pseudohalides like triflates and tosylates, and explore cutting-edge, "greener" strategies such as C-H activation and decarboxylative coupling.
The Benchmark: The Role and Limitations of Aryl Bromides
Aryl bromides are the established standard in cross-coupling for good reason. They offer a favorable balance of reactivity and stability, making them reliable in a wide range of transformations. The C-Br bond is readily activated by common palladium(0) catalysts, yet stable enough for multi-step syntheses. However, their oxidative addition to the metal center can sometimes be sluggish, necessitating elevated temperatures or higher catalyst loadings, which can be detrimental to sensitive functional groups. Furthermore, while less expensive than aryl iodides, they are significantly more costly than the corresponding aryl chlorides.[4]
Section 1: High-Reactivity Pseudohalides: Aryl Triflates and Tosylates
When reactivity is paramount, aryl pseudohalides, particularly triflates (-OTf) and to a lesser extent tosylates (-OTs), represent a superior class of electrophiles.[5][6] They are often prepared from readily available phenols, providing an alternative entry point when the corresponding halide is inaccessible or unreactive.
Core Advantages:
-
Enhanced Reactivity: The triflate group is an exceptional leaving group, leading to significantly faster rates of oxidative addition. This often allows for reactions to be conducted at room temperature, preserving thermally sensitive functional groups.[5]
-
Overcoming Steric Hindrance: The high reactivity of triflates can enable couplings with sterically demanding substrates where the corresponding bromides may fail or give low yields.
-
Broad Compatibility: They are compatible with a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.
Key Considerations:
-
Synthetic Overhead: Triflates are typically synthesized from phenols, adding a step to the overall sequence.
-
Cost: Trifluoromethanesulfonic anhydride (Tf₂O), the reagent used for their preparation, is expensive, which can be a factor in large-scale synthesis.
Comparative Performance Data
| Electrophile Class | Typical Reaction Temp. | Relative Reactivity | Key Advantage | Key Disadvantage |
| Aryl Bromide | 80-120 °C | Moderate | Good balance of stability and reactivity | Can be sluggish; moderate cost |
| Aryl Triflate | Room Temp - 80 °C | High | Excellent for hindered substrates; mild conditions | Requires synthesis from phenol; high reagent cost |
| Aryl Chloride | 100-140 °C | Low | Very low cost; widely available raw materials | Requires specialized, expensive ligands and catalysts |
Experimental Workflow: Phenol to Biaryl via Triflate
The following diagram illustrates the two-stage approach for using phenols as precursors to biaryls, a key advantage of the triflate methodology.
Protocol 1: Synthesis of Methyl 2-(trifluoromethanesulfonyloxy)-4-methylbenzoate
This protocol details the conversion of a phenol to a highly reactive triflate electrophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-hydroxy-4-methylbenzoate (1.0 equiv).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 equiv) dropwise.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate can often be used directly in the subsequent coupling step or purified by column chromatography on silica gel.
Section 2: The Economic Alternative: Aryl Chlorides
From an industrial and process chemistry perspective, aryl chlorides are the ideal electrophiles. They are substantially cheaper and more abundant than their bromide and iodide counterparts.[4] However, this economic advantage comes at the cost of chemical reactivity. The strength of the C-Cl bond makes oxidative addition to palladium the rate-limiting step, historically rendering them poor substrates for cross-coupling.[4][7]
The breakthrough came with the development of highly specialized ligands. Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) can coordinate to the palladium center, increasing its electron density and facilitating the cleavage of the inert C-Cl bond.[5][6]
Core Advantages:
-
Low Cost & Availability: Aryl chlorides are commodity chemicals, making them highly attractive for large-scale synthesis.
-
High Atom Economy: The lower atomic weight of chlorine compared to bromine improves the overall mass efficiency of the process.
Key Considerations:
-
Inertness: Require specialized and often expensive, air-sensitive ligands and palladium pre-catalysts.[8]
-
Harsher Conditions: Reactions often necessitate higher temperatures and stronger bases compared to those with bromides or triflates.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol employs a modern catalyst system designed to activate unreactive aryl chlorides.
-
Setup: In a glovebox, charge a Schlenk tube with the aryl chloride (e.g., methyl 2-chloro-4-methylbenzoate, 1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a specialized ligand (e.g., SPhos, 4.5 mol%).
-
Solvent: Add a degassed solvent, typically an anhydrous ether like dioxane or toluene (~0.1 M).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Section 3: Emerging Frontiers in Biaryl Synthesis
Recent innovations have focused on strategies that minimize pre-functionalization, improve atom economy, and utilize non-traditional starting materials. These methods represent a paradigm shift from classical cross-coupling.
A. C-H Bond Activation/Arylation
The most elegant and atom-economical route to biaryls involves the direct coupling of an aryl halide with an unactivated C-H bond of another arene.[9] This strategy obviates the need to install a halide or pseudohalide on one of the coupling partners. For a substrate like methyl 4-methylbenzoate, the ester group can act as a directing group to favor ortho-arylation.[10]
-
Advantages: Supreme atom and step economy; avoids the synthesis of organometallic reagents.
-
Challenges: Regioselectivity can be difficult to control without a suitable directing group; often requires harsh conditions and specific, sometimes stoichiometric, oxidants.[9]
B. Decarboxylative Cross-Coupling
This powerful method uses widely available carboxylic acids as aryl sources.[2] In this strategy, an aromatic carboxylate is coupled with an aryl halide, extruding CO₂ in the process.[11][12] This approach serves as an excellent alternative to boronic acids or other organometallics and can be highly effective for synthesizing complex biaryls.[13]
-
Advantages: Utilizes cheap, stable, and abundant carboxylic acids; avoids sensitive organoboron or organotin reagents.
-
Challenges: Often requires high temperatures (140-160 °C) and may need a co-catalyst system (e.g., copper/palladium).[11]
C. Nitroarenes and Arylsulfonyl Hydrazides as Aryl Surrogates
Recent research has demonstrated that nitroarenes and arylsulfonyl hydrazides can function as effective electrophilic coupling partners.[1][14][15] The nitro or sulfonyl hydrazide group can be displaced in palladium-catalyzed reactions, offering novel synthetic disconnections and utilizing readily available starting materials.[1]
Conceptual Comparison of Synthetic Strategies
The following diagram contrasts the logic of traditional cross-coupling with the more modern C-H activation approach.
Conclusion and Outlook
The choice of an electrophilic reagent for biaryl synthesis is a critical decision that impacts reaction efficiency, cost, and scalability. While this compound and other aryl bromides remain reliable mainstays, a thorough understanding of the alternatives is essential for the modern synthetic chemist.
-
For speed and overcoming steric challenges, aryl triflates are unparalleled, provided the cost and additional synthetic step are acceptable.
-
For large-scale, cost-driven synthesis, aryl chlorides are the clear choice, necessitating investment in specialized catalyst systems.
-
For ultimate atom economy and novel synthetic design, emerging methods like C-H activation and decarboxylative coupling offer powerful, albeit sometimes challenging, alternatives that will undoubtedly become more mainstream as the methodologies mature.
By strategically selecting the appropriate coupling partner based on project-specific goals, researchers can optimize their synthetic routes, accelerate discovery, and develop more sustainable chemical processes.
References
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
ResearchGate. (2025). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Decarboxylative Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho‐C−H silylation of biaryl aldehydes. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Palladium Catalysts with Methyl 2-bromo-4-methylbenzoate
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. Methyl 2-bromo-4-methylbenzoate, a sterically hindered and electronically deactivated aryl bromide, presents a formidable challenge in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this substrate. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-tested protocols to empower your synthetic endeavors.
The Challenge of a Sterically Hindered Substrate
The ortho-bromo substituent and the methyl group at the para position of this compound create significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition of the aryl bromide to the palladium(0) center, a critical step in most cross-coupling catalytic cycles. Furthermore, the electron-withdrawing nature of the methyl ester group can influence the reactivity of the C-Br bond. Consequently, the choice of a palladium catalyst with appropriate ancillary ligands is crucial to overcome these hurdles and achieve high yields.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions. While direct comparative studies on this compound are limited, the data presented is a synthesis of results from reactions with this substrate and structurally similar, sterically hindered aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates, catalysts with bulky, electron-rich ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PEPPSI-IPr | K₂CO₃ | THF | 60 | 15 | ~90 (estimated) | Highly effective for sterically hindered aryl bromides.[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | ~81 (estimated) | A robust catalyst for a range of substrates.[2] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | Good (estimated) | A classic catalyst, may require longer reaction times for hindered substrates.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High (estimated) | Buchwald ligands like SPhos are excellent for challenging couplings.[3] |
Yields are estimated based on reactions with analogous sterically hindered or electron-deficient aryl bromides and may require optimization for this compound.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry. The choice of ligand is critical, with bulky, electron-rich phosphines generally favoring the reductive elimination of the C-N bond.[4]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-16 | High (estimated) | XPhos is a go-to ligand for challenging aminations.[5][6] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~75 (estimated) | A well-established catalyst system.[7] |
| PEPPSI-IPr | K₂CO₃ | Dioxane | 80 | 15 | Good (estimated) | N-heterocyclic carbene ligands are also effective.[8] |
Yields are estimated based on reactions with analogous sterically hindered or electron-deficient aryl bromides and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have also been developed.[9]
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4-12 | Good (estimated) | The classic and reliable Sonogashira catalyst system.[10] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 65 | 6-12 | Good (estimated) | Another common and effective catalyst combination.[2] |
| PdCl₂(PPh₃)₂ (Copper-free) | TBAF | neat | 80 | 1 | Moderate to Excellent | A copper-free alternative to avoid Glaser coupling. |
Yields are estimated based on reactions with analogous aryl bromides and may require optimization for this compound.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. For sterically hindered substrates, achieving high regioselectivity can be a challenge. The choice of ligand and additives is crucial.[11]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | Moderate (estimated) | A standard catalyst system for the Heck reaction. |
| Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine | Cs₂CO₃ | Dioxane | 120 | 12 | Good (estimated) | Bulky phosphine ligands can improve efficiency for challenging substrates.[12] |
Yields are estimated based on general protocols for deactivated aryl bromides and may require optimization for this compound.
Mechanistic Considerations and Experimental Protocols
Understanding the catalytic cycles of these reactions is key to troubleshooting and optimization. Below are generalized catalytic cycles and detailed experimental protocols for selected high-performing catalyst systems.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed THF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Sources
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- 8. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
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- 12. researchgate.net [researchgate.net]
The Ligand's Crucial Role: A Comparative Guide to Cross-Coupling of Substituted Bromobenzoates
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. However, the success of these transformations, particularly with challenging substrates like substituted bromobenzoates, is critically dependent on the choice of ligand. The electron-withdrawing nature of the benzoate moiety can significantly impact the reactivity of the C-Br bond, making judicious ligand selection paramount for achieving high yields and broad substrate scope.
This guide provides an in-depth comparative analysis of commonly employed ligands for the cross-coupling of substituted bromobenzoates, supported by experimental data and mechanistic insights. We will explore the performance of key ligand classes across a range of essential cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to empower you to make informed decisions in your synthetic endeavors.
The Decisive Influence of the Ligand: Steric and Electronic Effects
The ligand's role in a palladium-catalyzed cross-coupling reaction is multifaceted and crucial for the efficiency of the catalytic cycle. Two primary properties of the ligand dictate its performance: steric bulk and electronic character.
-
Steric Bulk: Large, bulky ligands generally favor the formation of monoligated palladium(0) species, which are often the most catalytically active.[1] This steric hindrance can also accelerate the final reductive elimination step, which is the product-forming step of the catalytic cycle.[2]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-limiting step, especially for electron-deficient substrates like bromobenzoates.[2]
The interplay of these two factors is critical in overcoming the challenges posed by substituted bromobenzoates.
Comparative Ligand Performance in Key Cross-Coupling Reactions
The selection of an optimal ligand is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the performance of prominent phosphine and N-heterocyclic carbene (NHC) ligands in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with substituted bromobenzoates.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For electron-deficient aryl bromides like bromobenzoates, bulky and electron-rich phosphine ligands, particularly the Buchwald biarylphosphine ligands, have demonstrated exceptional performance.[2][3][4]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (estimated) | [5] |
| XPhos | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | 110 | 18 | 96 | [6] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | RT | 2 | 98 | [7] |
| IMes | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 95 | [7] |
Causality Behind Ligand Choice: The superior performance of ligands like SPhos and XPhos in the Suzuki-Miyaura coupling of bromobenzoates can be attributed to their ability to promote the formation of a monoligated Pd(0) species, which readily undergoes oxidative addition with the electron-poor aryl bromide. Their steric bulk also facilitates the reductive elimination step to release the biaryl product.
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the synthesis of substituted alkenes. For the coupling of bromobenzoates, both phosphine and N-heterocyclic carbene (NHC) ligands have proven effective. NHC ligands, in particular, have shown high thermal stability and activity.[8][9][10]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(o-Tolyl)₃ | Pd(OAc)₂ (1 mol%) | Et₃N | Acetonitrile | Reflux | 5 | High (not specified) | [5] |
| NHC (Imidazolium salt) | Pd(OAc)₂ (1 mol%) | NaOAc | DMA | 120 | 12 | >95 | [8] |
| (t-Bu)₃P | Pd₂(dba)₃ (1.5 mol%) | Cy₂NMe | Dioxane | 100 | 16 | 93 | [1] |
Causality Behind Ligand Choice: In the Heck reaction, the choice of ligand can influence the regioselectivity of the alkene insertion. Bulky ligands can favor the formation of the linear product. NHC ligands are often preferred due to their strong σ-donating ability, which stabilizes the palladium catalyst throughout the catalytic cycle, leading to higher turnover numbers.[11]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for the synthesis of arylalkynes. While traditionally requiring a copper co-catalyst, modern methods often employ bulky, electron-rich phosphine ligands that enable copper-free conditions, which is advantageous for substrates that may be sensitive to copper.[12][13][14][15]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | UC Pd/C (2 mol%) | K₂CO₃ | 95% Ethanol | 50 | 16 | High (not specified) | [5] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | i-Pr₂NH | Dioxane | RT | 24 | 92 | [14] |
| None (ligand-free) | Pd(OAc)₂ | Bu₄NOAc | DMF | RT | 5 | Good-Excellent | [16] |
Causality Behind Ligand Choice: In Sonogashira couplings, bulky phosphine ligands like XPhos and P(t-Bu)₃ facilitate the oxidative addition of the bromobenzoate and promote the reductive elimination of the arylalkyne product. The use of these ligands can often circumvent the need for a copper co-catalyst, simplifying the reaction setup and purification.[12]
Buchwald-Hartwig Amination: Forming C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines. The choice of ligand is critical and often depends on the nature of the amine coupling partner (primary vs. secondary).[17][18][19][20][21]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ (2 mol%) | NaOt-Bu | Toluene | 110 | 18 | 96 | [6] |
| RuPhos | Pd(OAc)₂ (2 mol%) | NaOt-Bu | Toluene | 100 | 24 | High (not specified) | [6] |
| BrettPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 95 | [22] |
Causality Behind Ligand Choice: The various generations of Buchwald ligands have been specifically designed to address challenges in C-N coupling. For instance, ligands like XPhos are highly effective for a broad range of amines, while others like RuPhos are particularly well-suited for the coupling of hindered secondary amines.[6] The steric and electronic properties of these ligands are finely tuned to promote the key steps of amine coordination and C-N reductive elimination.
Experimental Protocols: A Practical Guide
To facilitate the application of this knowledge, we provide detailed, step-by-step methodologies for representative cross-coupling reactions of a substituted bromobenzoate.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromobenzoate with Phenylboronic Acid using SPhos
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 4-Bromobenzoate with Morpholine using XPhos
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add ethyl 4-bromobenzoate and toluene under an inert atmosphere.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion: Empowering Rational Ligand Selection
The successful cross-coupling of substituted bromobenzoates is a testament to the power of ligand design in modern catalysis. By understanding the fundamental principles of steric and electronic effects, researchers can rationally select the most appropriate ligand for a given transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions of these electron-deficient substrates, the bulky and electron-rich biarylphosphine ligands developed by Buchwald and others have proven to be exceptionally effective. For Heck and Sonogashira couplings, both advanced phosphines and robust N-heterocyclic carbenes offer excellent catalytic activity.
This guide serves as a starting point for navigating the complex landscape of ligand selection. It is crucial to remember that the optimal conditions for any given reaction are often found through empirical screening and optimization. By leveraging the comparative data and protocols presented here, researchers can significantly streamline their synthetic efforts and unlock the full potential of cross-coupling chemistry for the synthesis of valuable molecules.
References
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- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. NHC stabilized Pd nanoclusters in the Mizoroki–Heck reaction within microemulsion: exploring the role of imidazolium salt in rate enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 22. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Synthetic Yield and Reactivity of Methyl 2-bromo-4-methylbenzoate and Methyl 2-chloro-4-methylbenzoate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available intermediates, halogenated aromatic compounds serve as versatile scaffolds. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 2-bromo-4-methylbenzoate and its chloro-analogue, Methyl 2-chloro-4-methylbenzoate.
While structurally similar, the choice between the bromo- and chloro-derivatives can have significant implications for both the initial synthetic yield and the subsequent reactivity in crucial bond-forming reactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of these differences, supported by experimental data and established chemical principles, to facilitate informed decision-making in synthetic planning.
Synthetic Pathways and Yield Comparison
The most common and reliable method for synthesizing both this compound and Methyl 2-chloro-4-methylbenzoate is the Sandmeyer reaction.[1][2] This classic transformation allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] The general approach involves the diazotization of Methyl 2-amino-4-methylbenzoate followed by decomposition of the diazonium salt in the presence of a copper(I) halide.
The Sandmeyer reaction is a robust method for introducing halogens to an aromatic ring and is often preferred for its high yields and functional group tolerance.[5] The synthesis of the bromo-analogue typically involves the use of copper(I) bromide, while the chloro-analogue is prepared using copper(I) chloride.[1]
Comparative Yield Data
While the theoretical underpinnings of the Sandmeyer reaction are the same for both syntheses, subtle differences in the reaction kinetics and stability of the intermediates can lead to variations in the isolated yields. Below is a summary of representative yields reported in the literature for the synthesis of both compounds.
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| This compound | Methyl 2-amino-4-methylbenzoate | NaNO₂, HBr, CuBr | ~74%[6] |
| Methyl 2-chloro-4-methylbenzoate | Methyl 2-amino-4-methylbenzoate | NaNO₂, HCl, CuCl | ~86%[7] |
It is important to note that reaction conditions, such as temperature, concentration, and purity of reagents, can significantly influence the final yield. However, based on available data, the synthesis of the chloro-analogue often proceeds with a slightly higher yield compared to its bromo counterpart under optimized conditions. This can be attributed to factors such as the relative stability of the copper halide reagents and the kinetics of the final substitution step.
Reactivity in Cross-Coupling Reactions: A Performance Comparison
Beyond the initial synthesis, the true performance of these building blocks is demonstrated in their utility in subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental tools for the construction of C-C and C-N bonds.[8][9][10]
The key determinant of reactivity in these reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, which has profound implications for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[11][12][13]
Bond Dissociation Energies
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~400 |
| Aryl C-Br | ~335 |
Data sourced from various chemistry resources.[14][15]
The significantly lower bond dissociation energy of the C-Br bond means that it is more easily cleaved, leading to a faster rate of oxidative addition of the palladium catalyst.[11] This translates to several practical advantages for the bromo-analogue in a laboratory setting:
-
Milder Reaction Conditions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions with aryl bromides can often be conducted at lower temperatures and with shorter reaction times compared to their aryl chloride counterparts.[8][16]
-
Higher Catalyst Turnover: The faster oxidative addition step can lead to a more efficient catalytic cycle, often resulting in higher yields and requiring lower catalyst loadings.
-
Broader Ligand Compatibility: While significant advances have been made in developing ligands that can activate aryl chlorides, the reactivity of aryl bromides allows for the use of a wider range of phosphine and N-heterocyclic carbene (NHC) ligands.[17][18]
In practice, while aryl chlorides are often more cost-effective starting materials, the increased reactivity of aryl bromides can lead to more efficient and robust synthetic routes, particularly in complex, multi-step syntheses where maximizing yield at each step is critical.[8]
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
Methyl 2-amino-4-methylbenzoate
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a suspension of Methyl 2-amino-4-methylbenzoate (1.0 eq) in 48% hydrobromic acid, cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature at 0°C. Stir the resulting solution for 30 minutes.
-
To this solution, add copper(I) bromide (1.0 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer with water, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.[6]
Synthesis of Methyl 2-chloro-4-methylbenzoate via Sandmeyer Reaction
Materials:
-
Methyl 2-amino-4-methylbenzoate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of Methyl 2-amino-4-methylbenzoate (1.0 eq) in concentrated hydrochloric acid and cool to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5°C.
-
In a separate flask, dissolve copper(I) chloride (1.0 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature until the evolution of nitrogen gas ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography or distillation to obtain pure Methyl 2-chloro-4-methylbenzoate.
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of Methyl 2-chloro-4-methylbenzoate.
Conclusion
The selection between this compound and Methyl 2-chloro-4-methylbenzoate is a nuanced decision that depends on the specific goals of a synthetic campaign. While the chloro-analogue may offer a slight advantage in terms of initial synthetic yield, the bromo-analogue demonstrates superior performance in subsequent cross-coupling reactions due to the weaker C-Br bond. This enhanced reactivity often translates to milder reaction conditions, greater efficiency, and a broader scope of potential transformations. For researchers in drug development and other fields requiring complex, multi-step syntheses, the increased reactivity of this compound can be a decisive factor, potentially leading to more robust and higher-yielding synthetic routes. Ultimately, a careful consideration of both the initial synthesis and the planned downstream applications is essential for making the optimal choice between these two valuable synthetic intermediates.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Sandmeyer reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Benchmarking Methyl 2-bromo-4-methylbenzoate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Methyl 2-bromo-4-methylbenzoate, a sterically hindered and electronically defined aryl halide, is a versatile reagent in the chemist's toolbox. This guide provides an in-depth technical comparison of its performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will objectively benchmark its reactivity against a common and more economical alternative, Methyl 2-chloro-4-methylbenzoate, supported by representative experimental data and detailed protocols.
The Significance of the Carbon-Halogen Bond in Cross-Coupling
The exceptional utility of palladium-catalyzed cross-coupling reactions lies in their ability to form carbon-carbon bonds with high precision and functional group tolerance. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the electrophile. The strength of this bond is a primary determinant of the substrate's reactivity. The generally accepted trend for reactivity in palladium-catalyzed cross-coupling is I > Br > Cl, which is inversely proportional to the C-X bond dissociation energy.[1] Consequently, aryl bromides like this compound are typically more reactive than their chloro-analogs, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2][3]
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron compound, is a pillar of modern organic synthesis.[2] The choice of the aryl halide is crucial, particularly when dealing with sterically encumbered substrates like this compound, where the ortho-bromo and meta-methyl substituents can influence the approach of the catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound and its chloro-analog is not extensively documented under identical conditions, we can infer performance from studies on structurally similar systems. The data consistently demonstrates the superior reactivity of aryl bromides over aryl chlorides. For instance, in couplings with phenylboronic acid, bromobenzoic acid derivatives can achieve high yields at room temperature, whereas their chloro counterparts often require elevated temperatures and longer reaction times to achieve comparable results.[4]
| Aryl Halide (Analogous System) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic Acid | Phenylboronic Acid | [PdCl2(NH2CH2COOH)2] (0.1 mol%) | K2CO3 | Water | RT | 1.5 | >95 | [4] |
| 4-Chlorobenzoic Acid Derivative | Arylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 18 | ~70-90 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl2 (3-5 mol%) | K2CO3 | Dioxane/H2O | 80-120 | - | 81 | [2][5] |
Note: The data presented is compiled from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns.
The higher reactivity of the C-Br bond in this compound facilitates the oxidative addition step, leading to faster reaction kinetics and often higher yields under milder conditions compared to the more inert C-Cl bond of Methyl 2-chloro-4-methylbenzoate.[2][3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[4] The regioselectivity and efficiency of the Heck reaction are highly dependent on the nature of the aryl halide and the alkene.
Comparative Performance in the Heck Reaction
Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides in the Heck reaction. This allows for the use of lower temperatures and catalyst loadings when employing this compound. While direct comparative data for our target molecule is scarce, studies on the Heck coupling of various aryl halides with acrylates and styrenes consistently show that aryl bromides provide higher yields in shorter reaction times than their chloro counterparts.[6][7]
| Aryl Halide (Analogous System) | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)2 / Norfloxacin | K2CO3 | DMA | - | - | Good to Excellent | [7] |
| 4-Chlorotoluene | n-Butyl acrylate | Palladacycle / NHC | NaOAc | NMP | 140 | 24 | ~70-80 | [4] |
| Bromobenzene | Methyl Acrylate | Pd/C | Et3N / Na2CO3 | NMP | - | - | - | [8] |
Note: The data is compiled from various sources with different reaction conditions and should be viewed as a general indicator of reactivity.
Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction
This is a representative procedure and may need optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-6 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Comparative Performance in the Sonogashira Coupling
The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in the Sonogashira coupling.[10] this compound is expected to undergo Sonogashira coupling under significantly milder conditions than its chloro counterpart. While direct comparative data is limited, the literature on Sonogashira couplings of aryl bromides and chlorides supports this, with aryl bromides often reacting at or near room temperature, while aryl chlorides may require higher temperatures and more specialized catalytic systems.[9][11]
| Aryl Halide (Analogous System) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / P(p-tol)3 | DBU | THF | - | 91 | [12] |
| 1-Chloro-4-methoxybenzene | TMS-acetylene | PdCl2(PPh3)2 / CuI | Et3N | - | - | - | [13] |
| Aryl Bromides | Terminal Alkynes | Pd/NHC | Cs2CO3 | Toluene | 110 | Good to Excellent | [14] |
Note: The data is collated from various sources and is intended to illustrate general reactivity trends.
Catalytic Cycle of the Sonogashira Reaction
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A Comparative Guide to the Kinetic Profiles of Methyl 2-bromo-4-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the optimization of synthetic routes and the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of the kinetic behavior of a key building block, Methyl 2-bromo-4-methylbenzoate, across three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck-Mizoroki coupling, and Buchwald-Hartwig amination. By examining the underlying mechanistic principles and the factors that govern reaction rates, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors. The bromine atom on the aromatic ring of this compound allows it to readily participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for creating complex organic molecules.[1]
The Central Role of Kinetics in Optimizing Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The efficiency and success of these transformations are intrinsically linked to their reaction kinetics. A thorough kinetic analysis provides a quantitative understanding of how different reaction parameters—such as catalyst, ligand, substrate, and temperature—influence the rate of product formation. This knowledge is not merely academic; it is a critical tool for process development, enabling chemists to enhance yields, minimize reaction times, and suppress the formation of impurities.
This compound serves as an excellent model substrate for this comparative study. Its structure features an electron-withdrawing ester group and an electron-donating methyl group on the aromatic ring, ortho to the bromine atom. This substitution pattern introduces both electronic and steric factors that can significantly impact the kinetics of the catalytic cycle.
Comparative Kinetic Analysis of Key Palladium-Catalyzed Reactions
The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[4][5] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][6]
For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step.[6][7] The reactivity of the aryl halide is influenced by the C-X bond strength (C-I > C-Br > C-Cl) and the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of oxidative addition.[4] In the case of this compound, the electron-withdrawing nature of the ester group is expected to facilitate this step.
The choice of ligand is crucial in modulating the kinetics of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, have been shown to accelerate both oxidative addition and reductive elimination, leading to highly efficient catalytic systems.[8][9][10] These ligands stabilize the monoligated Pd(0) species, which is often the most active form of the catalyst in the oxidative addition step.[8]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
Heck-Mizoroki Coupling: The Power of Olefin Arylation
The Heck-Mizoroki reaction is a cornerstone for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[11] The catalytic cycle also typically begins with the oxidative addition of the aryl halide to a Pd(0) species.[12] This is followed by the coordination and migratory insertion of the alkene into the Pd-C bond, and finally, a β-hydride elimination to release the product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base.
Similar to the Suzuki coupling, oxidative addition is often the rate-determining step in the Heck reaction, especially with less reactive aryl bromides and chlorides.[12][13] The steric hindrance around the bromine atom in this compound, due to the ortho-methyl group, can influence the rate of this step. The choice of ligand also plays a significant role, with bulky, electron-rich phosphine ligands often accelerating the reaction.[14][15]
Catalytic Cycle of Heck-Mizoroki Coupling
Caption: A generalized catalytic cycle for the Heck-Mizoroki coupling reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and amines.[16] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[16][17]
The rate-determining step in the Buchwald-Hartwig amination can vary depending on the specific substrates and reaction conditions. While oxidative addition can be rate-limiting, reductive elimination can also be the slowest step, particularly when using less electron-donating amines or sterically hindered substrates. The presence of the ester group in Methyl 2-bromo-4-methoxybenzoate necessitates the use of milder bases like cesium carbonate or potassium phosphate to prevent hydrolysis.[17] The use of bulky, electron-rich biaryl monophosphine ligands is crucial for promoting the reaction with electron-rich aryl bromides.[17]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[17]
Comparative Performance and Experimental Data
| Reaction Type | Expected Relative Rate | Key Influencing Factors for this compound |
| Suzuki-Miyaura Coupling | High | The electron-withdrawing ester group is expected to accelerate the rate-determining oxidative addition step.[4] Steric hindrance from the ortho-methyl group might be overcome with appropriate bulky phosphine ligands.[8] |
| Heck-Mizoroki Coupling | Moderate to High | The rate will be sensitive to the steric bulk of both the substrate and the incoming olefin. The ortho-methyl group could slow down the oxidative addition and/or migratory insertion steps. Catalyst and ligand choice will be critical.[14] |
| Buchwald-Hartwig Amination | Moderate to High | The reaction rate will be highly dependent on the nature of the amine and the base used. The need for a milder base to avoid ester hydrolysis might lead to slower kinetics compared to reactions with stronger bases.[17] The steric hindrance of the substrate can also impact the rate. |
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for these reactions, a systematic experimental approach is required. The following outlines a general protocol for monitoring the reaction progress.
General Procedure for Kinetic Monitoring
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), combine the palladium precatalyst, ligand, and solvent.
-
Initiation: Add the base, this compound, and the coupling partner (organoboron reagent, alkene, or amine). Start the timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or a solvent that stops the reaction).
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material and product.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction.
Experimental Workflow for Kinetic Analysis
Caption: A flowchart illustrating the key steps in an experimental workflow for kinetic analysis.
Conclusion and Future Outlook
The kinetic profile of this compound in palladium-catalyzed cross-coupling reactions is a complex interplay of electronic and steric factors inherent to the substrate, as well as the specific conditions of each reaction type. While oxidative addition is a common rate-determining step, the nuances of each catalytic cycle mean that the optimal conditions for Suzuki, Heck, and Buchwald-Hartwig reactions will differ.
For researchers and drug development professionals, understanding these kinetic principles is essential for rational catalyst and ligand selection, reaction optimization, and ultimately, the successful synthesis of target molecules. Further detailed kinetic studies, directly comparing the reactivity of this compound across these and other cross-coupling reactions under standardized conditions, would provide invaluable data for predictive modeling and the development of even more efficient catalytic systems.
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A Senior Application Scientist's Comparative Analysis for Drug Development Professionals
An In-Depth Guide to the Synthetic Utility of Methyl 2-bromo-4-methylbenzoate Versus Its Triflate Analogue
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic selection of coupling partners is paramount to the success of a synthetic campaign. The choice between an aryl halide and an aryl triflate as an electrophile in cross-coupling reactions is a frequent and critical decision point. This guide provides an in-depth, objective comparison of this compound and its corresponding triflate analogue, Methyl 2-(trifluoromethylsulfonyloxy)-4-methylbenzoate, grounded in mechanistic principles and supported by experimental data.
Introduction: The Strategic Role of the Leaving Group
Palladium-catalyzed cross-coupling reactions are foundational for constructing the complex molecular architectures inherent to drug candidates and functional materials. The efficacy of these reactions hinges on the oxidative addition of an aryl electrophile to a Pd(0) catalyst. The nature of the leaving group (X) on the aromatic ring dictates the ease of this key step.
Aryl bromides, such as this compound, are workhorse substrates—robust, generally accessible, and reactive enough for a wide array of transformations.[1] Aryl triflates (OTf), derived from phenols, serve as highly reactive pseudohalides, often enabling reactions under milder conditions where bromides may be sluggish.[2][3] This guide dissects the practical implications of choosing between the C-Br bond and the C-OTf group, using this compound as a representative and synthetically valuable building block.
Synthesis and Physicochemical Properties
The accessibility and stability of a starting material are primary considerations in process development and discovery chemistry. The synthetic routes and inherent properties of the bromo- and triflate-substituted benzoates differ significantly.
This compound is typically prepared via a straightforward esterification of the commercially available 2-bromo-4-methylbenzoic acid.[1][4] This parent acid can be synthesized through methods like the bromination of p-nitrotoluene followed by a series of transformations.[5]
-
Advantages: The final product is generally a stable, crystalline solid or high-boiling liquid that is easy to handle and purify by standard techniques like chromatography or distillation. It is not sensitive to ambient moisture or air.[1]
Methyl 2-(trifluoromethylsulfonyloxy)-4-methylbenzoate is synthesized from the corresponding phenol, Methyl 2-hydroxy-4-methylbenzoate. The triflation is commonly achieved by reacting the phenol with triflic anhydride (Tf₂O) or other triflating agents like N-phenyltriflimide in the presence of a base.[2][3]
-
Advantages: This method provides rapid access to the triflate from readily available phenols, which are often more accessible or cheaper than the corresponding aryl halides.[6]
-
Considerations: Triflic anhydride is a highly reactive and corrosive reagent requiring careful handling.[3] While aryl triflates are generally stable enough for purification, they are more susceptible to hydrolysis than aryl bromides, particularly under basic or acidic conditions, which can cleave the triflate group to regenerate the phenol.[7]
Comparative Reactivity in Cross-Coupling Reactions
The fundamental difference in utility between aryl bromides and triflates lies in their relative reactivity towards oxidative addition. The general order of reactivity for palladium catalysts is typically: C-I > C-OTf ≈ C-Br >> C-Cl .[8][9][10] However, this order is not absolute and can be significantly influenced by the choice of palladium catalyst (ligand and precursor) and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Both aryl bromides and triflates are excellent substrates.
-
Aryl Bromides: this compound is a reliable substrate for Suzuki couplings.[1] Reactions often proceed efficiently with a variety of boronic acids and esters using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.[11][12]
-
Aryl Triflates: Aryl triflates are highly reactive in Suzuki couplings and can often be coupled under milder conditions (e.g., room temperature) than the corresponding bromides.[13][14][15] This heightened reactivity is advantageous for complex syntheses involving sensitive functional groups.
A crucial point of differentiation arises from ligand-controlled selectivity . Groundbreaking work has shown that the choice of phosphine ligand can invert the conventional reactivity order.[13][15]
-
Catalyst systems with bulky, electron-rich trialkylphosphines like P(t-Bu)₃ can favor the oxidative addition of aryl chlorides over aryl triflates.[14][16]
-
Conversely, catalysts with ligands like PCy₃ tend to favor the oxidative addition of aryl triflates .[14][15]
This principle allows for remarkable chemoselectivity. For instance, in a molecule containing both a bromide and a triflate, phosphine-ligated palladium systems will typically react preferentially at the bromide site.[16][17] However, under "ligand-free" conditions, selectivity can be inverted to favor the triflate.[17]
Buchwald-Hartwig Amination
For the synthesis of aryl amines, a critical pharmacophore, the Buchwald-Hartwig amination is the go-to method.
-
Aryl Bromides: Aryl bromides are standard substrates for this reaction, coupling efficiently with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig ligands and precatalysts.[18][19]
-
Aryl Triflates: Aryl triflates are also effective electrophiles for C-N coupling.[20] The use of bidentate phosphine ligands like DPPF or BINAP was a key development that enabled the efficient amination of aryl triflates.[19][21] In some cases, the reactivity of triflates allows for aminations at room temperature. However, side reactions, such as triflate hydrolysis or reduction, can sometimes lead to lower yields compared to the corresponding bromides.[21]
Sonogashira Coupling
The Sonogashira coupling is essential for installing alkyne functionalities. The reactivity trend for the electrophile is generally accepted as: I > OTf ≥ Br >> Cl .[9][10][22]
-
Aryl Bromides: While less reactive than aryl iodides, aryl bromides are commonly used in Sonogashira couplings, though they often require higher temperatures or more active catalyst systems to achieve good yields.[22][23]
-
Aryl Triflates: The reactivity of aryl triflates is comparable to or slightly greater than aryl bromides.[9][10] Their utility shines in cases where the corresponding aryl iodide is unstable or difficult to access. The choice between a bromide and a triflate may come down to the specific substrate and the desired reaction conditions.
Comparative Data Summary
The choice between this compound and its triflate analogue is a multifactorial decision. The following table summarizes the key considerations for a practicing scientist.
| Feature | This compound (Aryl Bromide) | Methyl 2-(...)-4-methylbenzoate (Aryl Triflate) |
| Synthesis | From corresponding carboxylic acid or via aromatic bromination. Generally straightforward.[1][4] | From corresponding phenol using a triflating agent (e.g., Tf₂O).[2][3] |
| Stability | High. Robust to a wide range of conditions. Not sensitive to moisture. | Moderate. Can be susceptible to hydrolysis, especially under basic conditions.[7] |
| Cost | Starting materials (bromo-acids) can be more expensive. Reagents are common. | Phenols are often cheaper starting materials, but triflating agents are expensive. |
| Reactivity | Good general reactivity. Less reactive than iodides or triflates.[9] | High reactivity, often allowing for milder reaction conditions (e.g., lower temp).[13] |
| Catalyst Choice | Broad compatibility with many standard Pd/phosphine systems. | Highly effective with many systems; reactivity can be tuned with specific ligands.[14] |
| Chemoselectivity | In a molecule with multiple halides/triflates, reactivity is typically I > Br > Cl.[16] | Can be made more or less reactive than halides based on ligand choice.[13][17] |
| Key Advantage | Robustness, reliability, and extensive literature precedent. | High reactivity and access from a different precursor pool (phenols). |
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[11][24]
Objective: To synthesize Methyl 4-methyl-2-(phenyl)benzoate.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
Toluene (5 mL), degassed
-
Water (0.5 mL), degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-(trifluoromethylsulfonyloxy)-4-methylbenzoate
This protocol leverages the higher reactivity of the aryl triflate, allowing for milder conditions.[14][15]
Objective: To synthesize Methyl 4-methyl-2-(phenyl)benzoate.
Materials:
-
Methyl 2-(trifluoromethylsulfonyloxy)-4-methylbenzoate (1.0 mmol, 298 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.02 mmol, 4.0 mg, or as a 10% solution in hexanes)
-
Cesium Fluoride (CsF), anhydrous (2.0 mmol, 304 mg)
-
1,4-Dioxane (5 mL), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl triflate, phenylboronic acid, Pd₂(dba)₃, and CsF.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed dioxane via syringe, followed by the P(t-Bu)₃ ligand.
-
Seal the tube and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours (2-8 hours).
-
Upon completion, quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).
-
Perform an aqueous workup as described in Protocol 1 (steps 7-8).
-
Purify the crude product by column chromatography on silica gel.
Strategic Decision-Making
The choice between the bromide and the triflate is ultimately a strategic one guided by the overall synthetic plan.
-
Choose this compound when:
-
Robustness and stability are critical for a multi-step synthesis.
-
Cost-effectiveness of the specific bromo-aromatic starting material is favorable.
-
Well-established, predictable reactivity is desired without extensive optimization.
-
-
Choose the Aryl Triflate Analogue when:
-
The corresponding phenol is significantly more accessible or economical.
-
Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Chemoselective coupling is required, and the unique reactivity of the triflate (tunable by ligand choice) can be exploited to react in the presence of other halides.[16][17]
-
References
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society.
- Fast Synthesis of Aryl Triflates with Controlled Microwave He
- Synthesis of methyl 4-bromo-2-methylbenzo
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- The CF3SO2F triflylation of phenols (phenolate as reactive species) and...
- The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis.
- Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. J. Am. Chem. Soc.
- A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling. Benchchem.
- Sonogashira coupling. Wikipedia.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Buchwald-Hartwig Amin
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Triflate-Selective Suzuki Cross-Coupling of Chloroaryl and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal.
- 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition R
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4-methylbenzoate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-bromo-4-methylbenzoate. As a brominated aromatic ester, this compound is a valuable intermediate in pharmaceutical and chemical synthesis, but its hazardous properties necessitate a rigorous and informed approach to waste management. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards are associated with direct contact and inhalation, making meticulous handling paramount. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the required safety precautions.[1][2]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity and its potential to cause harm. The bromine atom and ester functional group contribute to its irritant properties. Therefore, all procedures must be designed to eliminate pathways of exposure.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 87808-49-9 | ChemicalBook[1] |
| Molecular Formula | C₉H₉BrO₂ | ChemicalBook[1] |
| GHS Pictogram | Exclamation Mark | ECHA C&L Inventory[2] |
| Signal Word | Warning | ChemicalBook[1] |
| Hazard Statements | H315, H319, H335 | ChemicalBook[1] |
Pre-Disposal Protocol: Waste Segregation and Containment
Effective waste management begins long before the disposal process itself. The single most critical step in the laboratory is the strict segregation of chemical waste streams. This compound must be classified and handled as a halogenated organic waste .[3]
Causality: Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory settings. Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[4][5] Disposing of non-halogenated waste via this method is unnecessarily expensive and environmentally burdensome. Conversely, attempting to incinerate halogenated waste in a standard furnace can lead to the release of corrosive gases and potentially toxic byproducts, violating environmental regulations.[6][7]
Step-by-Step Segregation and Storage:
-
Select the Correct Waste Container: Use only designated, properly vented containers for "Halogenated Organic Waste." These are often color-coded (e.g., green-labeled carboys) or clearly marked.[3]
-
Ensure Compatibility: Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases in the same waste container.[8]
-
Label Accurately: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "this compound," and estimate the quantity added. Maintain a running log on the container's label.
-
Secure Storage: Keep the waste container tightly closed when not in use.[8] Store it in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from heat or ignition sources.
Standard Operating Procedure for Disposal of Routine Waste
This procedure applies to the disposal of unused product, contaminated consumables (e.g., weigh boats, pipette tips), and solutions containing this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the following mandatory PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before each use.[4][10]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
Work in a Ventilated Area: All transfers of the chemical to the waste container must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dusts.[1]
-
Waste Transfer:
-
For solid waste (unused chemical, contaminated solids): Carefully transfer the material into the designated halogenated organic waste container using a dedicated scoop or spatula.
-
For liquid waste (solutions): Pour carefully into the designated liquid halogenated organic waste container, using a funnel to prevent spills.
-
-
Container Management: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills.
-
Final Disposal Arrangement: Once the container is full, secure the lid and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all paperwork is completed accurately.
Emergency Protocol: Spill Management and Disposal
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination. The response procedure depends on the scale of the spill.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Small Spill Cleanup Protocol
This protocol is for small, contained spills (typically <100 mL or 100g) that you are trained and equipped to handle.
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Increase ventilation by opening the fume hood sash, if safe to do so. Avoid breathing vapors.[1]
-
Don PPE: At a minimum, wear double gloves (nitrile), safety goggles, a face shield, and a lab coat. For larger spills within the "small" category, a respirator may be necessary.[8]
-
Contain & Absorb:
-
For solids , gently sweep or shovel the material into a suitable, sealable container for disposal.[8][11] Avoid creating dust.[1][8]
-
For liquids , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels.
-
-
Collect Waste: Once absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated waste container.
-
Label Waste: Clearly label the container as "Spill Debris: this compound" and include the date.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of PPE: Contaminated PPE must be removed carefully and disposed of as hazardous waste. Wash hands and any exposed skin thoroughly.[4]
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
Approved Disposal Methodologies
The ultimate fate of this compound waste is determined by environmental regulations, primarily those governed by the Environmental Protection Agency (EPA) concerning halogenated organic compounds (HOCs).[12]
-
Incineration: This is the standard and required method for HOCs.[5] The material is mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber system.[4] The high temperatures destroy the organic molecule, while the scrubber neutralizes the resulting hydrogen bromide (HBr) and prevents its release into the atmosphere.
-
Landfill Prohibited: Direct landfilling of HOCs is prohibited under EPA regulations.[12] The environmental persistence and potential for groundwater contamination make this an unacceptable disposal route.
-
Neutralization (Not Applicable for Destruction): While bases can neutralize acidic byproducts of combustion, they do not destroy the parent organic molecule and are not a valid primary disposal method for this compound.
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional responsibility, and environmental stewardship.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Segregation. Unknown University Source. Available at: [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available at: [Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency. Available at: [Link]
-
2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. Available at: [Link]
-
SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. Thermo Fisher Scientific. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Available at: [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]
-
BROMINE AND WASTE INCINERATION. Umea University. Available at: [Link]
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Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Available at: [Link]
-
Removal of Bromine from Polymer Blends... MDPI. Available at: [Link]
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OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. Available at: [Link]
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Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromo-4-methylbenzoate
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Methyl 2-bromo-4-methylbenzoate is a key building block in organic synthesis, but its safe handling is paramount to ensuring both personal safety and the integrity of our research. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of the compound.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust safety protocol. The requirement for specific PPE is a direct response to the chemical's toxicological profile. According to established safety data, this compound presents a triad of primary risks: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
These classifications are not arbitrary; they dictate the minimum level of protection required to prevent injury. Skin contact can lead to irritation, while eye exposure is likely to cause significant damage.[1][2][3] Inhalation of its dust or aerosols may irritate the respiratory tract.[1][2] Therefore, our PPE strategy must create an impermeable barrier for these routes of exposure.
| Hazard Classification (GHS) | Hazard Statement | Implication for PPE Selection |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3] | Requires chemical-resistant gloves and a protective lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][3] | Mandates the use of sealed chemical splash goggles over standard safety glasses. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] | Necessitates handling in a well-ventilated area (e.g., a fume hood) and may require respiratory protection under specific conditions. |
Core PPE Ensemble: Your First Line of Defense
For routine laboratory operations involving this compound within a certified chemical fume hood, the following PPE is mandatory.
-
Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards in the U.S. or EN 166 in Europe.[4][5] Unlike safety glasses, goggles provide a 360-degree seal around the eyes, which is essential for protecting against splashes and fine particulates.
-
Hand Protection: Nitrile gloves are the standard choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times. For prolonged handling or immersion, heavier-duty gloves may be necessary. Double-gloving is a prudent practice when handling highly hazardous materials.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect your skin and personal clothing from potential spills.[6][7] Ensure the material is appropriate for the chemicals being handled.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as dependent on procedure as it is on the equipment itself. A disciplined approach to putting on and removing PPE prevents the cross-contamination of clean surfaces and your skin.
Protocol 1: PPE Donning Sequence
This sequence proceeds from the least critical to the most, minimizing contamination of sterile items.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Don your chemical splash goggles.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Protocol 2: PPE Doffing (Removal) Sequence
This sequence is designed to contain the contaminant. The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into your still-gloved hand. Slide the fingers of your clean hand under the cuff of the remaining glove and peel it off inside-out, encapsulating the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards from the shoulders, ensuring the contaminated exterior is folded inward. Place it in the designated laundry receptacle or disposal bag.
-
Eye Protection: Remove your goggles by handling the strap, avoiding contact with the front surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][3][7][8][9][10]
Protocol 3: Waste Disposal
-
Chemical Waste: All unreacted this compound and solutions containing it must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour it down the drain.[5][8]
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent material used to clean up spills must be placed in a designated solid hazardous waste container.[5][6][8][9]
Advanced Scenarios & Respiratory Protection
The core PPE ensemble is sufficient for controlled use. However, certain scenarios demand a higher level of protection.
-
Large Spills or Poor Ventilation: If you are cleaning up a large spill or must handle the chemical outside of a fume hood, respiratory protection is necessary.[4][5]
-
Generating Dust/Aerosols: Operations such as weighing a fine powder or sonicating a solution can generate airborne particles.
In these situations, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) cartridges is required.[7] All personnel requiring the use of a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.[7][11]
PPE Selection Workflow
The decision-making process for PPE selection should be a conscious, risk-based assessment. The following workflow illustrates this process.
Caption: Risk assessment workflow for selecting appropriate PPE.
By adhering to these principles and procedures, you can confidently handle this compound, ensuring your work is not only scientifically sound but also fundamentally safe. This commitment to safety is the bedrock of trustworthy and innovative research.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH).
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH).
-
NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH).
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).
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NIOSH Pocket Guide to Chemical Hazards. ICC Compliance Center Inc.
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Understanding OSHA Requirements for Personal Protective Equipment (PPE). Grainger.
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Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA).
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Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).
-
OSHA Standards for Personal Protective Equipment. Avetta.
-
4-Bromo-2-methylbenzoic acid Safety Data Sheet. ECHEMI.
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PPE Requirements: Standard & Levels. SafetyCulture.
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Chemical Safety Data Sheet this compound. ChemicalBook.
-
Safety Data Sheet - Methyl benzoate. Sigma-Aldrich.
-
Safety Data Sheet - 4-Bromo-2-methylbenzoic acid. Fisher Scientific.
-
Safety Data Sheet - Methyl 2-bromobenzoate. Fisher Scientific.
-
Safety Data Sheet - Methyl Benzoate. TCI Chemicals.
-
Safety Data Sheet - Methyl benzoate. Chemos GmbH & Co.KG.
-
Safety Data Sheet - 2-Bromo-4-methylbenzoic acid. Fisher Scientific.
-
Material Safety Data Sheet - Methyl benzoate. Dr. Ehrenstorfer.
-
2-Bromo-4-methylbenzoic acid. PubChem.
-
Safety Data Sheet - Methyl 2-Bromo-4-nitrobenzoate. TCI Chemicals.
-
Safety Data Sheet - Methyl Benzoate; 99. Fisher Scientific.
-
Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health.
-
Safety Data Sheet - Methyl 4-bromo-3-methylbenzoate. Apollo Scientific.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


